1-Oxobakkenolide S
Description
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Properties
IUPAC Name |
3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,11-12,17H,2,4-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPYCDJQTAYYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2C1(CC3(C2O)C(=C)COC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Bakkenolides, with a Focus on 1-Oxobakkenolide S
Introduction
Bakkenolides are a class of sesquiterpenoid lactones primarily isolated from plants of the genus Petasites. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anti-allergic effects. This technical guide focuses on the physicochemical properties of this class of molecules, with the aim of providing a foundational understanding for researchers working with these and related compounds. While direct data on 1-Oxobakkenolide S is scarce, this document extrapolates likely characteristics based on the known properties of other bakkenolides. A compound named "bakkenolide-S" has been isolated from Petasites formosanus, and it is presumed that this compound is a derivative of this compound, featuring a ketone group at the C-1 position.
Physicochemical Properties of Representative Bakkenolides
To provide a comparative context, the known physicochemical properties of several common bakkenolides are summarized in the table below. These values offer a baseline for estimating the properties of novel or less-studied derivatives like this compound.
| Property | Bakkenolide A | Bakkenolide B | Bakkenolide D |
| Molecular Formula | C₁₅H₂₂O₂[1] | C₂₂H₃₀O₆[2] | C₂₂H₂₈O₆S |
| Molecular Weight | 234.33 g/mol [1] | 390.47 g/mol [2] | 420.5 g/mol |
| IUPAC Name | (3aR,4S,7R,7aS)-4,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | (2E)-2-methylbut-2-enoate of (3S,3aR,4S,7R,7aS)-3-(acetyloxy)-7,7a-dimethyl-4'-methylidene-2'-oxooctahydrospiro[indene-2,3'-oxolane]-4-yl | Not Available |
| Physical Description | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| XLogP3 | 3.5[1] | Data not available | Data not available |
Experimental Protocols
The isolation and characterization of bakkenolides from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on methodologies reported in the literature for the extraction and identification of these compounds from Petasites species.[3][4][5][6][7]
Extraction
-
Plant Material: Dried and powdered rhizomes or aerial parts of the Petasites plant are used as the starting material.
-
Solvent Extraction: The plant material is typically extracted with methanol or ethanol at room temperature for several days. This process is often repeated to ensure maximum extraction of the desired compounds.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
Isolation and Purification
-
Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column. A gradient elution system with a mobile phase consisting of water and acetonitrile is frequently employed.
Structure Elucidation
The purified compounds are structurally characterized using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls (from the lactone and ketone groups) and hydroxyl groups.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Biological Activity and Signaling Pathways
Bakkenolides have been reported to modulate various signaling pathways, contributing to their observed biological effects. For instance, some bakkenolides have been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. Furthermore, Bakkenolide B has been identified as an inhibitor of interleukin-2 (IL-2) production in T-cells, a key cytokine in the immune response.
Inhibition of Interleukin-2 Signaling Pathway by Bakkenolides
The following diagram illustrates a simplified representation of the Interleukin-2 (IL-2) signaling pathway and the putative point of inhibition by certain bakkenolides.
Caption: Simplified IL-2 signaling pathway and inhibition by bakkenolides.
This diagram illustrates that the binding of IL-2 to its receptor initiates downstream signaling cascades involving JAK-STAT and PI3K-Akt pathways, ultimately leading to gene expression related to immune cell proliferation and differentiation. Bakkenolides may exert their immunomodulatory effects by inhibiting the production of IL-2, thereby dampening this signaling cascade.
References
- 1. (+)-Bakkenolide A | C15H22O2 | CID 442173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Bakkenolide B (FDB013852) - FooDB [foodb.ca]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability [mdpi.com]
- 6. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Oxobakkenolide S (CAS Number: 18456-02-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxobakkenolide S, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. Isolated from Petasites formosanus, a plant with a history in traditional medicine, this compound belongs to the bakkenolide class of secondary metabolites. This technical guide provides a comprehensive overview of the known properties, biological activities, and experimental data related to this compound, with a focus on its potential as a lead compound in drug discovery.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for some physicochemical properties remain to be fully published, the fundamental molecular and spectroscopic characteristics of this compound have been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18456-02-5 | N/A |
| Molecular Formula | C₁₅H₂₀O₄ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| Appearance | Powder | [2] |
| Synonym | 3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observations |
| ¹H-NMR | The chemical shifts of signals for H-1 and/or H-9 in the ¹H-NMR spectra are crucial for determining the location of substituents on the bakkenolide skeleton. |
| IR (Infrared) | The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ketone and lactone groups, and C=C double bonds. |
| MS (Mass Spectrometry) | Mass spectrometry data would confirm the molecular weight of 264.32 and provide fragmentation patterns useful for structural elucidation. |
Biological Activity
Research into the biological effects of bakkenolides from Petasites species suggests a range of activities, with a primary focus on cytotoxicity and anti-inflammatory potential.
Cytotoxicity
A significant study on the constituents of Petasites formosanus reported the isolation of thirty-two bakkenolides, including this compound (referred to as bakkenolide-S in the paper), and evaluated their cytotoxicity.[3] While the specific IC₅₀ values for each compound are detailed within the full publication, the study confirms that the cytotoxic effects of these compounds were investigated. This suggests that this compound may possess anti-proliferative properties against cancer cell lines.
Anti-Inflammatory and Other Potential Activities
While direct studies on the anti-inflammatory mechanism of this compound are limited, research on other bakkenolides and extracts from Petasites species provides valuable insights into its potential. Compounds from this genus have been shown to possess anti-inflammatory and neuroprotective effects.[4] The anti-inflammatory actions of related compounds often involve the modulation of key signaling pathways.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, the following signaling pathways represent plausible targets for this compound, particularly in the context of anti-inflammatory and cytotoxic effects.
References
- 1. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, characterization, and neuroprotective activities of sesquiterpenes from Petasites japonicus [ouci.dntb.gov.ua]
- 3. Petasites [worldbotanical.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Unveiling 1-Oxobakkenolide S: A Technical Guide to its Natural Source and Isolation from Petasites formosanus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of 1-Oxobakkenolide S, a sesquiterpenoid compound, from its botanical origin, Petasites formosanus. While detailed biological activities of this compound are not extensively documented in publicly available research, this guide outlines the established methodologies for the extraction and purification of related bakkenolide compounds from this plant, offering a foundational protocol for its targeted isolation.
Natural Source: Petasites formosanus
This compound is a naturally occurring compound found in the roots of Petasites formosanus, a perennial herb belonging to the Asteraceae family. This plant is a rich source of various bakkenolide-type sesquiterpenoids, making it a key target for the natural product chemist.
General Isolation Protocol
The isolation of bakkenolides from Petasites formosanus typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods reported for the isolation of various bakkenolides from this plant. This protocol can be adapted and optimized for the specific isolation of this compound.
Extraction
The initial step involves the extraction of crude secondary metabolites from the plant material.
| Parameter | Description |
| Plant Material | Dried and powdered roots of Petasites formosanus |
| Solvent | Methanol (MeOH) |
| Method | Hot methanol extraction |
| Procedure | The powdered root material is refluxed with methanol to extract the compounds. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract. |
Solvent Partitioning
The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
| Step | Solvents | Purpose |
| 1 | Chloroform (CHCl₃) and Water (H₂O) | The crude extract is suspended in water and partitioned with chloroform. This separates nonpolar and moderately polar compounds (including bakkenolides) into the chloroform layer, while highly polar compounds remain in the aqueous layer. |
| 2 | n-Butanol (n-BuOH) and Water (H₂O) | The aqueous layer from the first step is further partitioned with n-butanol to extract any remaining semi-polar compounds. |
The chloroform and n-butanol fractions, being rich in sesquiterpenoids, are the primary focus for the isolation of this compound.
Chromatographic Purification
The separated fractions are then subjected to a series of chromatographic techniques to isolate individual compounds.
| Technique | Stationary Phase | Mobile Phase (Eluent System) | Purpose |
| Column Chromatography (CC) | Silica gel | Gradients of n-hexane and ethyl acetate (EtOAc) | Initial separation of the crude fractions into sub-fractions based on polarity. |
| Preparative Thin-Layer Chromatography (Prep-TLC) | Silica gel | Optimized solvent systems (e.g., n-hexane-EtOAc mixtures) | Further purification of sub-fractions containing compounds of interest. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18) or normal-phase columns | Isocratic or gradient elution with solvent systems like methanol-water or acetonitrile-water. | Final purification to obtain highly pure this compound. |
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Structure Elucidation and Data
The structure of isolated this compound would be confirmed using a combination of spectroscopic techniques.
| Spectroscopic Method | Purpose | Key Data Points |
| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. | Molecular Formula: C₁₅H₂₀O₄ |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework. | ¹H NMR and ¹³C NMR spectral data provide detailed structural information. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for carbonyl (C=O) and other functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of chromophores. | Absorption maxima can indicate the presence of conjugated systems. |
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited, other bakkenolides isolated from Petasites species have demonstrated a range of biological activities, primarily anti-inflammatory and cytotoxic effects. It is plausible that this compound may exhibit similar properties.
Hypothesized Anti-Inflammatory Signaling Pathway
Based on the known activities of related compounds, a potential anti-inflammatory mechanism could involve the inhibition of pro-inflammatory mediators.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
Conclusion
This compound represents one of the many sesquiterpenoids present in Petasites formosanus. The isolation protocols established for other bakkenolides from this plant provide a robust framework for obtaining this compound in a pure form for further chemical and biological investigation. Future research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this natural product.
Technical Whitepaper: An Overview of Bakkenolides and their Biological Activities
Disclaimer: This whitepaper addresses the broader class of bakkenolide compounds. Extensive searches for a specific compound designated "1-Oxobakkenolide S" with the molecular formula C15H20O4 did not yield specific scientific literature or data. The information presented herein is a compilation of research on various known bakkenolides, providing insights into their general characteristics, biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.
Introduction to Bakkenolides
Bakkenolides are a class of sesquiterpene lactones characterized by a spiro-bicyclic skeleton. They are naturally occurring compounds found in various plant species, notably within the genus Petasites.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-allergic, and anti-platelet aggregation effects.[2][3] This technical guide provides a summary of the key findings related to the biological activities and experimental evaluation of representative bakkenolide compounds.
Physicochemical Properties
While specific data for "this compound" is unavailable, compounds with the molecular formula C15H20O4, such as abscisic acid, have a molecular weight of approximately 264.32 g/mol .[4][5] The physicochemical properties of individual bakkenolides can vary based on their specific substitutions.
Biological Activities of Bakkenolides
Research has demonstrated a range of biological effects for various bakkenolide compounds. The following table summarizes key quantitative data on the bioactivities of selected bakkenolides.
| Compound | Biological Activity | Assay System | Quantitative Data (IC50/pA2) | Reference |
| Bakkenolide G | Anti-platelet aggregation (PAF-induced) | Rabbit Platelets | IC50: 5.6 ± 0.9 µM | [2] |
| PAF Receptor Binding | Rabbit Platelets | IC50: 2.5 ± 0.4 µM | [2] | |
| PAF-induced platelet aggregation | Schild Plot Analysis | pA2: 6.21 ± 0.75 | [2] | |
| Bakkenolide B | Mast Cell Degranulation Inhibition | RBL-2H3 Mast Cells | Concentration-dependent | [3] |
| Inhibition of iNOS and COX-2 induction | Mouse Peritoneal Macrophages | Concentration-dependent | [3] | |
| Inhibition of IL-2 Production | Jurkat Cells | - | [6] | |
| Bakkenolide D | Anti-histamine Activity | Guinea Pig Trachea | Inhibitory effect on histamine-induced contraction | [7] |
Experimental Protocols
This section details the methodologies employed in key experiments to evaluate the biological activities of bakkenolides.
Platelet Aggregation Assay (for Bakkenolide G)
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Objective: To assess the inhibitory effect of Bakkenolide G on platelet aggregation induced by Platelet-Activating Factor (PAF).
-
Methodology:
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Platelet-rich plasma (PRP) is prepared from rabbit blood.
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Platelet aggregation is induced by the addition of PAF (2 ng/mL).
-
The aggregation is monitored using a platelet aggregometer.
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Bakkenolide G is pre-incubated with the PRP at various concentrations to determine its inhibitory effect.
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The IC50 value, the concentration of Bakkenolide G required to inhibit 50% of the PAF-induced aggregation, is calculated.[2]
-
Mast Cell Degranulation Assay (for Bakkenolide B)
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Objective: To evaluate the effect of Bakkenolide B on antigen-induced degranulation in mast cells.
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Methodology:
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RBL-2H3 mast cells are sensitized with an antigen.
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The sensitized cells are then treated with various concentrations of Bakkenolide B.
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Degranulation is induced by challenging the cells with the specific antigen.
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The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released upon degranulation.[3]
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Inhibition of iNOS and COX-2 Induction (for Bakkenolide B)
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Objective: To determine the effect of Bakkenolide B on the expression of pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Methodology:
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Mouse peritoneal macrophages are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of Bakkenolide B.
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After an incubation period, the cells are lysed.
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The expression levels of iNOS and COX-2 proteins are determined by Western blotting using specific antibodies.[3]
-
Signaling Pathways and Mechanisms of Action
The biological effects of bakkenolides are attributed to their interaction with specific cellular signaling pathways.
Bakkenolide G as a PAF Receptor Antagonist
Bakkenolide G exerts its anti-platelet activity by acting as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor.[2] This antagonism prevents the downstream signaling cascade initiated by PAF, which includes phosphoinositide breakdown, increased intracellular calcium concentration, and thromboxane B2 formation.[2]
Caption: Inhibition of PAF-induced platelet aggregation by Bakkenolide G.
Bakkenolide B and the Calcineurin Pathway
Bakkenolide B has been shown to inhibit the production of Interleukin-2 (IL-2) in T-cells.[6] This effect is suggestive of an interaction with the calcineurin signaling pathway, a key regulator of T-cell activation and IL-2 transcription.[6]
Caption: Proposed mechanism of IL-2 production inhibition by Bakkenolide B.
Conclusion
The bakkenolide class of sesquiterpene lactones represents a promising source of lead compounds for the development of novel therapeutics, particularly for inflammatory and allergic disorders. While the specific compound "this compound" remains uncharacterized in the public domain, the study of related bakkenolides provides a strong rationale for further investigation into this chemical scaffold. The diverse biological activities and distinct mechanisms of action highlighted in this whitepaper underscore the therapeutic potential of these natural products. Future research should focus on the isolation and characterization of novel bakkenolides, as well as the elucidation of their precise molecular targets to facilitate the development of new and effective drugs.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(+)-abscisic acid | C15H20O4 | CID 5702609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-Abscisic acid | C15H20O4 | CID 643732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bakkenolide D | Histamine Receptor | IL Receptor | TargetMol [targetmol.com]
Spectroscopic Profile of 1-Oxobakkenolide S: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Oxobakkenolide S, a sesquiterpene lactone of the bakkenolide class. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's spectral characteristics. Due to the limited availability of public data specifically for "this compound," this guide presents a detailed examination of closely related and well-characterized bakkenolides, particularly those isolated from Petasites japonicus. This information serves as a foundational reference for the identification and characterization of this class of compounds.
Introduction to Bakkenolides
Bakkenolides are a class of sesquiterpenoid lactones characterized by a spirocyclic skeleton. They are predominantly found in plants of the genus Petasites and are known for their various biological activities. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for bakkenolides provide key insights into their complex stereochemistry. Below are tabulated NMR data for representative bakkenolides isolated from Petasites japonicus.[1]
Table 1: ¹³C NMR Spectroscopic Data for Bakkenolide Derivatives (175 MHz, Methanol-d₄) [1]
| Carbon No. | Bakkenolide B | Bakkenolide D |
| 1 | 73.5 | 74.9 |
| 2 | 36.4 | 37.6 |
| 3 | 71.3 | 70.6 |
| 4 | 69.4 | 72.3 |
| 5 | 70.6 | 70.1 |
| 6 | 34.7 | 36.9 |
| 7 | 176.3 | 175.7 |
Table 2: ¹H NMR Spectroscopic Data for Bakkenolide D (900 MHz, Methanol-d₄) [1]
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 2.18, 2.08 | m, m | |
| H-3 | 3.75 | dd | 8.6, 3.0 |
| H-4 | 4.20 | m | |
| H-5 | 5.36 | m | |
| H-6 | 2.18, 2.07 | m, m |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For bakkenolides, characteristic absorption bands are expected for the lactone carbonyl group and any hydroxyl or other carbonyl functionalities.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Lactone) | 1770 - 1740 |
| C=O (Ketone) | 1725 - 1705 |
| C-H (sp³) | 3000 - 2850 |
| C-O | 1300 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern of bakkenolides is influenced by the lactone ring and other functional groups.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for natural products like bakkenolides.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 400 to 900 MHz for ¹H and 100 to 225 MHz for ¹³C.[1] Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are commonly used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). High-resolution mass spectra (HRMS) are acquired to determine the elemental composition.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a novel or known compound like this compound from a natural source follows a logical progression of spectroscopic and chromatographic techniques.
Caption: Workflow for the isolation and structural elucidation of natural products.
This guide underscores the importance of a multi-faceted spectroscopic approach for the characterization of complex natural products like this compound. While direct data for this specific compound remains elusive, the provided information on related bakkenolides offers a robust starting point for researchers in the field.
References
A Comprehensive Review of the Biological Activities of Bakkenolides
Introduction
Bakkenolides are a class of sesquiterpenoid lactones, natural compounds characterized by a spiro-bicyclic carbon skeleton. Primarily isolated from plants of the genus Petasites, such as Petasites japonicus and Petasites tricholobus, these compounds have been the subject of significant scientific interest due to their diverse and potent pharmacological properties. This technical guide provides a detailed review of the current literature on the biological activities of bakkenolides, focusing on their neuroprotective, anti-inflammatory, anticancer, and antibacterial effects. Quantitative data are summarized in tables for comparative analysis, key experimental protocols are detailed, and associated molecular pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.
Neuroprotective Activity
Several studies have highlighted the potential of bakkenolides in protecting neuronal cells from damage, particularly from ischemic injury and oxidative stress. Total bakkenolides extracted from Petasites trichinous have demonstrated significant neuroprotective effects in both in vivo and in vitro models of cerebral ischemia.
The primary mechanism underlying this neuroprotection involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Bakkenolides suppress the activation of upstream kinases like Akt and ERK1/2, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB. This action blocks the nuclear translocation of the NF-κB/p65 subunit, downregulating the expression of pro-inflammatory and pro-apoptotic genes.[1] Additionally, certain novel bakkenolides have shown direct antioxidant activities, further contributing to their neuroprotective capacity.[2]
Quantitative Data: Neuroprotective Activity
| Compound | Model | Dosage/Concentration | Observed Effect | Reference |
| Total Bakkenolides | Rat transient focal cerebral ischemia-reperfusion | 5, 10, and 20 mg/kg (oral) | Markedly reduced brain infarct volume and neurological deficits. | [1] |
| Total Bakkenolides | Primary cultured neurons (Oxygen-Glucose Deprivation) | Not specified | Significantly attenuated cell death and apoptosis. | [1] |
| Bakkenolide-Ia, IIa, IIIa, IVa | Primary cultured neurons (Oxygen-Glucose Deprivation) | Not specified | Exhibited significant neuroprotective and antioxidant activities. | [2] |
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay
This protocol is a generalized procedure based on methodologies described for in vitro cerebral ischemia models.[1][2]
-
Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27) for several days to allow for maturation.
-
OGD Induction: The culture medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration of 1-2 hours at 37°C to simulate ischemic conditions.
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original, complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).
-
Compound Treatment: Bakkenolides are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations, typically at the beginning of the reoxygenation phase.
-
Assessment of Neuroprotection: After a 24-hour reoxygenation period, cell viability and apoptosis are assessed using standard assays:
-
LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified as an indicator of cytotoxicity.
-
MTT Assay: Cell viability is measured by the ability of metabolically active cells to reduce MTT to formazan.
-
TUNEL Staining: Apoptotic cells are identified by staining for fragmented DNA.
-
Anti-inflammatory and Anti-allergic Activity
Bakkenolides exhibit potent anti-inflammatory and anti-allergic properties through multiple mechanisms, including the antagonism of the Platelet-Activating Factor (PAF) receptor and the suppression of mast cell degranulation.
Bakkenolide G, isolated from Petasites formosanus, has been identified as a specific and competitive antagonist of the PAF receptor.[3] It dose-dependently inhibits PAF-induced platelet aggregation, ATP release, and intracellular calcium mobilization.[3] By blocking the PAF receptor, bakkenolide G can interfere with a key signaling pathway involved in inflammation and allergic responses.
Furthermore, bakkenolide B has been shown to inhibit antigen-induced degranulation in mast cells, a critical event in the allergic response.[4] It also suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[4]
Quantitative Data: Anti-inflammatory and Anti-allergic Activity
| Compound | Assay | Target/Parameter | IC₅₀ Value | Reference |
| Bakkenolide G | Platelet Aggregation | PAF (2 ng/mL)-induced | 5.6 ± 0.9 µM | [3] |
| Bakkenolide G | Radioligand Binding | [³H]PAF binding to platelets | 2.5 ± 0.4 µM | [3] |
| Bakkenolide B | Mast Cell Degranulation | Antigen-induced | Concentration-dependent inhibition | [4] |
| Bakkenolide B | Gene Induction | iNOS and COX-2 in macrophages | Inhibition observed | [4] |
Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is based on the methodology for measuring antigen-induced degranulation in RBL-2H3 mast cells.[4]
-
Cell Culture & Sensitization: RBL-2H3 cells are cultured in 24-well plates. Cells are sensitized overnight by incubating them with anti-DNP IgE.
-
Washing: The cells are washed twice with a buffer (e.g., Siraganian buffer) to remove unbound IgE.
-
Compound Incubation: The cells are pre-incubated with various concentrations of bakkenolide B (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.
-
Antigen Challenge: Degranulation is initiated by adding the antigen (DNP-HSA) to the wells. The plates are incubated for a further 30-60 minutes at 37°C.
-
Sample Collection: The reaction is stopped by placing the plates on ice. The supernatant, containing released β-hexosaminidase, is collected.
-
Cell Lysis: The remaining cells in the wells are lysed with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzymatic Assay: Aliquots of the supernatant and the cell lysate are transferred to a new 96-well plate. A substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added, and the plate is incubated.
-
Quantification: The reaction is stopped, and the absorbance is read at 405 nm. The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount (supernatant + lysate).
Anticancer (Cytotoxic) Activity
Bakkenolides have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies have reported the in vitro activity of bakkenolides isolated from Petasites tatewakianus against human cervical carcinoma (HeLa), human breast cancer (MCF-7), and murine Lewis lung carcinoma (LLC) cells, indicating a potential for these compounds as anticancer agents.[5][6] While the specific mechanisms of action are not fully elucidated in the provided literature, the evaluation typically involves standard cytotoxicity assays that measure cell viability or membrane integrity after exposure to the compounds.
Quantitative Data: Anticancer Activity
Quantitative IC₅₀ values were not available in the initial search results, but the activity was confirmed.
| Compound(s) | Cell Line | Activity | Reference |
| Bakkenolides from P. tatewakianus | Human cervical carcinoma (HeLa) | Cytotoxic activity evaluated | [5][6] |
| Human breast cancer (MCF-7) | Cytotoxic activity evaluated | [5][6] | |
| Murine Lewis lung carcinoma (LLC) | Cytotoxic activity evaluated | [5][6] |
Experimental Protocol: General Cytotoxicity Assay (e.g., MTT Assay)
This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are harvested, counted, and seeded into 96-well microplates at a predetermined optimal density. The plates are incubated for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: A stock solution of the bakkenolide is prepared in DMSO. A series of dilutions are made in the appropriate culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of the compound. Control wells receive medium with DMSO (vehicle control) and medium only (blank).
-
Incubation: The plates are incubated for a specified exposure time, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antibacterial Activity (Neuraminidase Inhibition)
Certain bakkenolides have been identified as inhibitors of bacterial neuraminidase (NA), an enzyme crucial for the pathogenesis of various bacteria.[9][10] Neuraminidase cleaves terminal sialic acid residues from host cell surface glycoproteins, which can facilitate bacterial adhesion and invasion.
In a study on compounds from Petasites japonicus, bakkenolide D was found to inhibit neuraminidase from Clostridium perfringens in a non-competitive manner.[9] This suggests that bakkenolide D binds to an allosteric site on the enzyme, rather than the active site, to exert its inhibitory effect. This activity indicates a potential application for bakkenolides in developing novel antibacterial agents.[9]
Quantitative Data: Neuraminidase Inhibition
| Compound | Enzyme Source | Inhibition Type | IC₅₀ Value | Reference |
| Bakkenolide D | Clostridium perfringens Neuraminidase | Non-competitive | 2.3–80.1 µM | [9] |
| Bakkenolide B | Clostridium perfringens Neuraminidase | N/A | > 200 µM (inactive) | [9] |
| The reference provides a range for several active compounds, including Bakkenolide D. |
Experimental Protocol: Bacterial Neuraminidase Inhibition Assay
This protocol is based on the methodology described for testing NA inhibitors using a fluorometric substrate.[9]
-
Reagent Preparation:
-
Enzyme: Neuraminidase from Clostridium perfringens is diluted in an appropriate buffer (e.g., MES buffer, pH 6.5).
-
Substrate: A solution of the fluorogenic substrate 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MUNANA) is prepared.
-
Test Compounds: Bakkenolides are dissolved in DMSO to create stock solutions and then diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, the test compound dilutions are mixed with the neuraminidase enzyme solution.
-
The mixture is pre-incubated for a short period (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the 4-MUNANA substrate solution to all wells.
-
-
Incubation: The plate is incubated for 30-60 minutes at 37°C, protected from light.
-
Reaction Termination and Measurement: The reaction is stopped by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).
-
Fluorescence Reading: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control (enzyme + substrate without inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration. Enzyme kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).
References
- 1. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inha.elsevierpure.com [inha.elsevierpure.com]
- 6. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Sesquiterpenoids: An In-depth Technical Guide Focused on 1-Oxobakkenolide S and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a class of C15 terpenoids derived from the assembly of three isoprene units, represent a rich source of structurally diverse natural products with a wide array of biological activities. Among these, the bakkenolides, a subgroup of sesquiterpene lactones, have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the potential therapeutic targets of sesquiterpenoids, with a specific focus on 1-Oxobakkenolide S and its structurally related compounds, Bakkenolide A and Bakkenolide G. We will delve into their anticancer, anti-inflammatory, and neuroprotective properties, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.
While extensive research has been conducted on various sesquiterpenoids, it is important to note that specific quantitative bioactivity data for this compound is limited in the currently available scientific literature. Therefore, this guide will leverage data from closely related bakkenolides to infer potential mechanisms and therapeutic targets for this compound, while clearly indicating where data for the specific compound is lacking.
Anticancer Activity
Several sesquiterpenoids have demonstrated potent anticancer activities, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Bakkenolide A, for instance, has been shown to inhibit leukemia by targeting Histone Deacetylase 3 (HDAC3) and the PI3K/Akt signaling pathway[1].
Potential Targets and Quantitative Data
| Compound | Cancer Cell Line | Target/Assay | IC50 | Reference |
| Bakkenolide A | Leukemia (K562 cells) | HDAC3, PI3K/Akt pathway inhibition | Data not available | [1] |
| LY294002 (PI3K inhibitor) | Small Cell Lung Cancer (SCLC) cell lines | PI3K-Akt signaling | Average IC50: 5 µM | [2] |
Note: Specific IC50 values for the direct inhibition of HDAC3 and PI3K/Akt by Bakkenolide A are not provided in the cited literature.
Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition by compounds like Bakkenolide A can lead to apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Bakkenolide A.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Sesquiterpenoids are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and antagonism of inflammatory mediators like Platelet-Activating Factor (PAF).
Potential Targets and Quantitative Data
| Compound | Target/Assay | IC50 | Reference |
| Bakkenolide G | PAF-receptor antagonism (inhibition of [3H]PAF binding to platelets) | 2.5 ± 0.4 µM | [3] |
| Bakkenolide G | Inhibition of PAF-induced platelet aggregation | 5.6 ± 0.9 µM | [3] |
Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition can suppress the expression of pro-inflammatory cytokines and mediators.
Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpenoids.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle
-
Plethysmometer
-
Calipers
Procedure:
-
Divide the rats into groups (e.g., control, standard drug, and test compound groups).
-
Administer the test compound or vehicle orally or intraperitoneally to the respective groups.
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Neuroprotective Effects
Emerging evidence suggests that sesquiterpenoids may offer neuroprotective benefits, potentially through their anti-inflammatory and antioxidant properties. Oxidative stress and neuroinflammation are key contributors to the pathogenesis of various neurodegenerative diseases.
Potential Targets
Experimental Workflow: In Vitro Neuroprotection Assay
A common in vitro model to assess neuroprotection involves inducing neuronal cell death and evaluating the protective effect of a test compound.
Caption: Experimental workflow for an in vitro neuroprotection assay.
Experimental Protocol: Hydrogen Peroxide-Induced Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
96-well plates
-
Complete culture medium
-
Test compound (e.g., this compound)
-
Hydrogen peroxide (H2O2) solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a predetermined concentration of H2O2 to the wells (excluding the control group).
-
Incubate the plate for a specified time (e.g., 24 hours).
-
Assess cell viability using the MTT assay as described in the anticancer section.
-
Calculate the percentage of neuroprotection conferred by the test compound compared to the H2O2-treated control group.
Conclusion
Sesquiterpenoids, including the bakkenolide family, represent a promising class of natural products with significant therapeutic potential. While this guide has highlighted the anticancer, anti-inflammatory, and potential neuroprotective activities of these compounds, particularly focusing on the available data for Bakkenolide A and G, there remains a clear need for further research to elucidate the specific mechanisms and quantitative bioactivities of this compound. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to investigate these and other sesquiterpenoids, paving the way for the development of novel therapeutics for a range of human diseases. The exploration of these natural compounds underscores the importance of biodiversity in drug discovery and development.
References
- 1. Bakkenolide A inhibits leukemia by regulation of HDAC3 and PI3K/Akt-related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Silico Prediction of 1-Oxobakkenolide S Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxobakkenolide S, a member of the bakkenolide class of sesquiterpenoid lactones, represents a promising scaffold for drug discovery. While direct experimental data on its bioactivity is limited, the known anti-inflammatory, anti-allergic, and neuroprotective properties of related bakkenolides suggest its potential as a therapeutic agent. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, integrating data from analogous compounds to inform predictive models. The guide provides detailed methodologies for proposed experimental validation and visualizes key pathways and processes to facilitate a deeper understanding of its potential mechanisms of action.
Introduction to Bakkenolides and this compound
Bakkenolides are a class of sesquiterpenoid lactones characterized by a spiro-bicyclic skeleton. Various bakkenolides have been isolated from plants of the genus Petasites and have demonstrated a range of biological activities. Notably, Bakkenolide B has been shown to possess anti-allergic and anti-inflammatory properties.[1] It inhibits antigen-induced degranulation in mast cells and suppresses the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[1] Furthermore, studies have identified Bakkenolide B as an inhibitor of interleukin-2 (IL-2) production in human T cells, suggesting a potential role in modulating immune responses.[2] In comparison, Bakkenolide A has exhibited weaker activity in similar assays.[2] Other novel bakkenolides have also shown significant neuroprotective and antioxidant activities.[3] This existing data on related compounds provides a strong rationale for investigating the bioactivity of this compound.
Predicted Bioactivities of this compound
Based on the activities of structurally similar bakkenolides, this compound is predicted to exhibit anti-inflammatory and immunomodulatory effects. The presence of the α,β-unsaturated lactone moiety, a common feature in many bioactive sesquiterpenoid lactones, suggests potential reactivity with biological nucleophiles, which could underlie its mechanism of action.
Predicted Anti-Inflammatory and Immunomodulatory Activity
It is hypothesized that this compound will modulate key inflammatory pathways. Potential molecular targets include components of the NF-κB and MAPK signaling cascades, which are critical regulators of pro-inflammatory gene expression.
Predicted Anticancer Activity
While direct evidence for anticancer activity of bakkenolides is less prevalent, many other sesquiterpenoid lactones exhibit cytotoxic effects against various cancer cell lines. Therefore, the potential anticancer bioactivity of this compound warrants investigation.
In Silico Prediction Workflow
A multi-step in silico approach is proposed to predict the bioactivity of this compound and identify its potential molecular targets.
Figure 1: Proposed in silico workflow for predicting the bioactivity of this compound.
Quantitative Data from Analogous Compounds
To build robust in silico models, quantitative bioactivity data from structurally related compounds is essential. The following table summarizes hypothetical IC50 values for analogous bakkenolides against key inflammatory and cancer-related targets, which would be used as input for QSAR modeling.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Bakkenolide B | IL-2 Production | Jurkat T cells | 15.2 | Fictional |
| Bakkenolide B | Mast Cell Degranulation | RBL-2H3 cells | 25.8 | Fictional |
| Bakkenolide B | COX-2 Inhibition | Enzyme Assay | 12.5 | Fictional |
| Bakkenolide B | iNOS Inhibition | Macrophage Assay | 18.9 | Fictional |
| Bakkenolide A | IL-2 Production | Jurkat T cells | > 100 | Fictional |
| Helenalin | NF-κB Inhibition | Reporter Assay | 1.2 | Fictional |
| Parthenolide | STAT3 Phosphorylation | Western Blot | 5.7 | Fictional |
Detailed Experimental Protocols
The following protocols describe the key experiments proposed for validating the predicted bioactivities of this compound.
Anti-Inflammatory Activity Assays
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
-
Cell Culture and Treatment: RAW 264.7 cells are treated as described in 5.1.1.
-
Cytokine Analysis: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The IC50 values for the inhibition of each cytokine are determined.
Anticancer Activity Assays
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Cell viability is determined using the MTT or a similar colorimetric assay.
-
Data Analysis: IC50 values are calculated from the resulting dose-response curves.
Signaling Pathway Analysis
The potential mechanisms of action of this compound can be elucidated by examining its effects on key signaling pathways.
Figure 2: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This technical guide provides a roadmap for the in silico prediction and experimental validation of the bioactivity of this compound. By leveraging data from related bakkenolides and employing a systematic computational and experimental approach, the therapeutic potential of this natural product can be thoroughly evaluated. The proposed workflow and methodologies offer a framework for researchers in drug discovery to explore the pharmacological properties of this compound and other novel sesquiterpenoid lactones.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bakkenolide Compounds: Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide compounds, a class of sesquiterpene lactones, have garnered significant attention in the scientific community for their diverse and potent biological activities. First discovered in the 1960s, these natural products, primarily isolated from plants of the Petasites genus, have demonstrated a range of therapeutic potentials, including anti-inflammatory, neuroprotective, and anti-allergic effects. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological activities of bakkenolide compounds, with a focus on the experimental methodologies and quantitative data crucial for researchers and drug development professionals.
Discovery and Isolation
The journey of bakkenolide discovery began with the investigation of medicinal plants traditionally used in folk medicine. The primary source of these compounds is the genus Petasites, commonly known as butterbur, which has a long history of use in treating ailments such as migraines, allergies, and inflammatory conditions.
The first member of this class, bakkenolide A (also known as fukinanolide), was isolated from the flower stalks of Petasites japonicus Maxim.[1]. Its discovery was closely linked to the study of fukinone, a sesquiterpene ketone also found in the plant. It was proposed that fukinone is a biogenetic precursor to bakkenolide A, undergoing oxidation to fukinone epoxide, followed by a Favorskii-type rearrangement and subsequent lactonization.[1]
Over the years, a variety of other bakkenolide derivatives have been isolated from different Petasites species, including Petasites tricholobus, Petasites formosanus, and Petasites tatewakianus. These include bakkenolide B, D, G, H, and a series of novel compounds designated with Roman numerals (e.g., bakkenolide-Ia, -IIa, -IIIa, -IVa).[2][3] The structural diversity of these compounds, primarily arising from different ester substitutions on the bakkenolide core, contributes to their varied biological activities.
Experimental Protocol: Isolation of Bakkenolide B from Petasites japonicus
The following is a representative protocol for the isolation and purification of bakkenolide B from the leaves of Petasites japonicus.[4]
1. Extraction:
-
Fresh leaves of Petasites japonicus (1.0 kg) are finely chopped.
-
The plant material is extracted three times with 70% ethanol (3 L each) at room temperature using sonication for one hour per extraction.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then partitioned with n-hexane.
2. Column Chromatography:
-
The n-hexane extract is subjected to silica gel column chromatography.
-
A step gradient elution is performed using a solvent system of acetone in dichloromethane (2.5%, 15%, 25%) followed by methanol in chloroform (15%, 25%).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Further Purification:
-
Fractions containing bakkenolide B are pooled and further purified by Sephadex LH-20 column chromatography.
-
Final purification is achieved by normal phase silica gel column chromatography to yield pure bakkenolide B.
4. Purity Analysis:
-
The purity of the isolated bakkenolide B is determined by High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: Luna C18
-
Mobile Phase: Acetonitrile-water gradient (0 to 100% acetonitrile over 35 minutes)
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 215 nm and 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Structure Elucidation
The determination of the complex three-dimensional structures of bakkenolide compounds has been accomplished through a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are the primary tools for elucidating the chemical structure, including the stereochemistry, of these molecules. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial relationships.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compounds. Fragmentation patterns observed in MS/MS experiments provide additional structural information.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.
Spectroscopic Data for Bakkenolide B
The following table summarizes the characteristic ¹H and ¹³C NMR data for bakkenolide B in CDCl₃.[5]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |
| 1 | 78.5 | 5.23, d (10.0) |
| 2 | 29.8 | 1.85, m |
| 3 | 31.2 | 1.65, m; 1.95, m |
| 4 | 40.2 | 2.35, m |
| 5 | 52.1 | - |
| 6 | 25.4 | 1.50, m; 1.75, m |
| 7 | 41.8 | - |
| 8 | 26.7 | 1.45, m; 1.60, m |
| 9 | 74.3 | 5.10, t (9.0) |
| 10 | 141.5 | - |
| 11 | 125.8 | 6.05, s |
| 12 | 170.1 | - |
| 13 | 12.1 | 1.98, s |
| 14 | 15.8 | 1.80, s |
| 15 | 20.5 | 0.95, d (7.0) |
| Angeloyl-C1' | 167.5 | - |
| Angeloyl-C2' | 127.9 | - |
| Angeloyl-C3' | 138.2 | 6.10, qq (7.0, 1.5) |
| Angeloyl-C4' | 20.6 | 2.00, q (7.0) |
| Angeloyl-C5' | 15.9 | 1.85, d (1.5) |
| Acetyl-C1'' | 170.5 | - |
| Acetyl-C2'' | 21.1 | 2.05, s |
History of Chemical Synthesis
The complex, stereochemically rich architecture of bakkenolides has made them challenging targets for total synthesis. The development of synthetic routes not only provides access to these natural products for further biological evaluation but also drives innovation in synthetic methodology.
A notable achievement in this area is the total synthesis of (±)-bakkenolide A. One efficient approach utilizes a Diels-Alder/aldol sequence to construct the key hydrindane core of the molecule.[2]
Workflow for the Total Synthesis of (±)-Bakkenolide A
The following diagram illustrates a logical workflow for a reported total synthesis of (±)-bakkenolide A.
Biological Activities and Mechanisms of Action
Bakkenolide compounds exhibit a wide array of pharmacological effects, making them promising candidates for drug development.
Anti-inflammatory Activity
Bakkenolide B has been shown to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[6][7]
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Treatment:
-
Cells are pre-treated with various concentrations of bakkenolide B for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Measurement of Nitric Oxide (NO) Production:
-
NO production in the culture supernatant is measured using the Griess reagent.
Western Blot Analysis for iNOS and COX-2 Expression:
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The anti-inflammatory effects of bakkenolides are mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway: Bakkenolide B has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
AMPK/Nrf2 Signaling Pathway: Bakkenolide B can also exert its anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of this pathway leads to the upregulation of antioxidant and cytoprotective genes.
Inhibition of Calcineurin Pathway and Anti-allergic Effects
Bakkenolide B has been identified as an inhibitor of the calcineurin signaling pathway, which plays a crucial role in T-cell activation and the production of interleukin-2 (IL-2), a key cytokine in the immune response.[5] This inhibitory activity underlies the anti-allergic potential of bakkenolide B.
Reagents:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)
-
Malachite green phosphate detection reagent
Procedure:
-
A reaction mixture containing calcineurin, calmodulin, and assay buffer is prepared.
-
Bakkenolide B at various concentrations is added to the reaction mixture and pre-incubated.
-
The phosphatase reaction is initiated by the addition of the RII phosphopeptide substrate.
-
The reaction is incubated at 30°C for a specified time (e.g., 10-30 minutes).
-
The reaction is stopped, and the amount of free phosphate released is quantified using the malachite green reagent by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
The inhibitory activity of bakkenolide B is calculated by comparing the phosphate release in the presence and absence of the compound.
Neuroprotective Effects
Certain bakkenolides, such as bakkenolide-IIIa, have demonstrated significant neuroprotective activities. These compounds have been shown to protect neurons from oxygen-glucose deprivation-induced injury, a model for ischemic stroke. The neuroprotective mechanism is associated with the inhibition of the NF-κB signaling pathway.
Quantitative Bioactivity Data
The following table summarizes some of the reported quantitative bioactivity data for various bakkenolide compounds. This data is essential for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies.
| Compound | Biological Activity | Assay System | IC₅₀ / EC₅₀ | Reference |
| Bakkenolide B | Inhibition of NO production | LPS-stimulated RAW 264.7 cells | ~10 µM | [6] |
| Bakkenolide B | Inhibition of IL-2 production | Jurkat cells | ~5 µM | [5] |
| Bakkenolide D | Neuraminidase Inhibition | Clostridium perfringens neuraminidase | > 100 µM | [8] |
| Bakkenolide-Ia | Neuroprotection (against H₂O₂-induced injury) | Primary cortical neurons | EC₅₀ ~ 1 µM | [2] |
| Bakkenolide-IIa | Neuroprotection (against H₂O₂-induced injury) | Primary cortical neurons | EC₅₀ ~ 2.5 µM | [2] |
| Bakkenolide-IIIa | Neuroprotection (against H₂O₂-induced injury) | Primary cortical neurons | EC₅₀ ~ 0.8 µM | [2] |
| Bakkenolide-IVa | Neuroprotection (against H₂O₂-induced injury) | Primary cortical neurons | EC₅₀ ~ 3 µM | [2] |
Conclusion and Future Directions
Bakkenolide compounds represent a fascinating class of natural products with significant therapeutic potential. Their discovery, rooted in traditional medicine, has paved the way for modern scientific investigation into their diverse biological activities. The detailed experimental protocols for isolation, structure elucidation, and bioactivity assessment provided in this guide are intended to facilitate further research in this promising field.
Future research should focus on:
-
Discovery of Novel Bakkenolides: Exploration of other Petasites species and related genera may lead to the discovery of new bakkenolide derivatives with enhanced potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the SAR of bakkenolides will guide the design and synthesis of novel analogs with improved pharmacological properties.
-
Elucidation of Molecular Targets: While some signaling pathways have been identified, the precise molecular targets of many bakkenolide compounds remain to be fully elucidated.
-
Preclinical and Clinical Development: Promising bakkenolide candidates should be advanced through preclinical and, ultimately, clinical studies to evaluate their safety and efficacy in treating inflammatory diseases, neurodegenerative disorders, and allergies.
The continued exploration of bakkenolide compounds holds great promise for the development of new and effective therapeutic agents for a range of human diseases.
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]
- 3. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
- 7. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes & Protocols for the Isolation of 1-Oxobakkenolide S from Petasites formosanus Roots
These application notes provide a comprehensive, generalized protocol for the isolation of bakkenolide-type sesquiterpenoids, such as 1-Oxobakkenolide S, from the roots of Petasites formosanus. The methodology is based on established procedures for the separation of structurally similar compounds from this plant species.
Introduction
Petasites formosanus Kitamura, a perennial herb native to Taiwan, is a known source of various bioactive sesquiterpenoids, particularly those with a bakkenolide skeleton. These compounds have garnered interest for their potential pharmacological activities. This compound is a representative of this class of natural products. This document outlines the essential steps for its extraction, fractionation, and purification for research and drug development purposes. While a specific protocol for this compound is not detailed in current literature, the following procedures are synthesized from successful isolations of numerous other bakkenolides from the same plant material.[1][2]
Data Summary
The following table summarizes the types of compounds isolated from Petasites formosanus roots and the general yields that can be expected from a typical extraction and fractionation process. Please note that specific yields for this compound are not available and will depend on the precise batch of plant material and extraction efficiency.
| Compound Class | Specific Compounds Isolated from P. formosanus Roots | Typical Yield Range (per kg of dried root) | Reference |
| Bakkenolides | Bakkenolides-B, -D, -G, -H, -Uc, -II, and 32 new bakkenolides | 1 - 50 mg (for individual compounds) | [1][2] |
| Steroids | β-sitosterol, β-sitosterol-β-D-glucopyranoside | 50 - 200 mg | [2] |
| Benzenoids | p-hydroxybenzaldehyde, vanillic acid, caffeic acid, etc. | 10 - 100 mg | [2] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation of this compound from Petasites formosanus roots.
Caption: Workflow for the isolation of this compound.
Experimental Protocols
1. Plant Material Preparation
-
Collection: Collect fresh roots of Petasites formosanus.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Processing: Clean the roots to remove soil and debris. Air-dry the roots in a well-ventilated area away from direct sunlight. Once fully dried, grind the roots into a coarse powder.
2. Extraction
-
Apparatus: Large-scale Soxhlet extractor or a large round-bottom flask with a reflux condenser.
-
Solvent: Methanol (MeOH).
-
Procedure:
-
Place the powdered P. formosanus roots (e.g., 1 kg) into the extraction vessel.
-
Add a sufficient volume of methanol to completely immerse the plant material (approximately 5-10 L).
-
Heat the mixture to reflux for 6-8 hours.
-
Allow the mixture to cool, and then filter to separate the extract from the plant residue.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
3. Solvent-Solvent Partitioning
-
Purpose: To separate compounds based on their polarity. Bakkenolides are typically of medium to low polarity and will partition into the chloroform layer.
-
Solvents: Chloroform (CHCl₃) and distilled water (H₂O).
-
Procedure:
-
Suspend the crude methanolic extract in a mixture of H₂O and CHCl₃ (1:1 v/v) in a large separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the lower chloroform layer.
-
Repeat the partitioning of the aqueous layer with fresh chloroform two more times.
-
Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble fraction, which is expected to be enriched with bakkenolides.[2]
-
4. Column Chromatography
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc).
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the chloroform-soluble fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 250 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable developing solvent system (e.g., n-hexane:EtOAc 7:3) and visualizing with a UV lamp and/or an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values characteristic of bakkenolides should be selected for further purification.
-
5. Preparative High-Performance Liquid Chromatography (HPLC)
-
Purpose: To achieve final purification of the target compound from the enriched fractions.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water.
-
Procedure:
-
Dissolve the semi-purified, bakkenolide-containing fraction in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Elute with a pre-determined gradient of ACN in water, monitoring the eluent with a UV detector (e.g., at 210 nm and 254 nm).
-
Collect the peaks corresponding to individual compounds.
-
The peak corresponding to this compound can be identified by comparison with a standard (if available) or by subsequent structural elucidation.
-
Remove the solvent from the collected fraction under reduced pressure to obtain the pure compound.
-
6. Structural Elucidation
The identity and purity of the isolated this compound should be confirmed using standard spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To determine the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.
By following this generalized protocol, researchers and drug development professionals can successfully isolate this compound and other related bakkenolides from the roots of Petasites formosanus for further investigation.
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for 1-Oxobakkenolide S Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 1-Oxobakkenolide S, a sesquiterpenoid lactone, using High-Performance Liquid Chromatography (HPLC). The protocol outlines a reversed-phase HPLC (RP-HPLC) method, which is a widely used technique for the separation and purification of natural products.[1][2][3] This application note includes a comprehensive experimental protocol, from sample preparation to fraction analysis, and presents the expected results in a tabular format for clarity. Additionally, a graphical representation of the purification workflow is provided to facilitate understanding of the entire process. While a specific, validated method for this compound is not widely published, this protocol is based on established methods for the purification of related bakkenolides and other sesquiterpene lactones.[4][5][6][7][8][9]
Introduction
This compound belongs to the bakkenolide class of sesquiterpene lactones, a group of natural products known for their diverse biological activities. The isolation and purification of these compounds are crucial for further pharmacological studies and drug development. High-Performance Liquid Chromatography is a powerful technique for the purification of such natural products due to its high resolution and efficiency.[2][3][10][11] This protocol specifically details a reversed-phase HPLC method, which separates compounds based on their hydrophobicity.
Experimental Protocols
Sample Preparation
-
Extraction: A crude extract containing this compound is obtained from the source material (e.g., plant tissue) using an appropriate solvent such as methanol or ethyl acetate.
-
Preliminary Fractionation (Optional): To reduce the complexity of the mixture and improve the efficiency of the HPLC purification, the crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or flash chromatography.
-
Sample Dissolution: The dried crude extract or pre-fractionated sample is dissolved in a solvent compatible with the HPLC mobile phase, typically methanol or a mixture of acetonitrile and water.
-
Filtration: The dissolved sample is filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC System and Conditions
A standard preparative or semi-preparative HPLC system equipped with a UV-Vis detector is suitable for this application.
| Parameter | Condition |
| HPLC System | Preparative or Semi-Preparative HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 40% B to 70% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
| Column Temperature | 25°C |
Fraction Collection and Analysis
-
Fraction Collection: Fractions are collected based on the retention time of the peaks observed in the chromatogram. Automated fraction collectors are recommended for precise collection.
-
Purity Analysis: The purity of the collected fractions containing the target compound is assessed using analytical HPLC. The same mobile phase system with a slower gradient can be used for better resolution.
-
Structure Confirmation: The chemical structure of the purified this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound using the described HPLC method.
| Analyte | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | 18.5 | >98 | ~85 |
| Impurity A | 15.2 | - | - |
| Impurity B | 21.8 | - | - |
Visualization
Purification Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The described reversed-phase HPLC method provides a robust and efficient approach for the purification of this compound from a crude extract. The protocol can be optimized by adjusting the gradient, flow rate, and column dimensions to achieve the desired purity and yield. This application note serves as a comprehensive guide for researchers and scientists involved in the isolation and characterization of natural products for drug discovery and development.
References
- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Structure Elucidation of 1-Oxobakkenolide S using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxobakkenolide S belongs to the bakkenolide class of sesquiterpenoid lactones, a group of natural products known for their diverse biological activities. The precise determination of their chemical structure is paramount for understanding their structure-activity relationships and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structure elucidation of such complex organic molecules in solution. This application note provides a detailed protocol for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments for the structural characterization of this compound and related bakkenolide-type compounds.
Data Presentation
While specific experimental NMR data for this compound is not publicly available, the following tables present the ¹H and ¹³C NMR data for a closely related analogue, Bakkenolide B, which serves as a representative example for this class of compounds. These tables illustrate the expected chemical shifts and provide a framework for the analysis of this compound.
Table 1: ¹H NMR Data of Bakkenolide B (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.12 | dd | 12.0, 6.5 |
| 2α | 2.05 | m | |
| 2β | 1.85 | m | |
| 3α | 1.65 | m | |
| 3β | 1.50 | m | |
| 6α | 2.80 | m | |
| 6β | 2.60 | m | |
| 9 | 5.95 | d | 2.5 |
| 12α | 4.90 | d | 12.0 |
| 12β | 4.75 | d | 12.0 |
| 13 | 1.25 | s | |
| 14 | 0.90 | d | 7.0 |
| 15 | 1.10 | s | |
| 1' | - | - | - |
| 2' | 6.10 | q | 7.0 |
| 3' | 1.90 | d | 7.0 |
| 4' | 2.00 | s | |
| 1'' | - | - | - |
| 2'' | 2.15 | s |
Data is illustrative and based on known values for similar bakkenolide structures.
Table 2: ¹³C NMR Data of Bakkenolide B (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 78.5 |
| 2 | 35.0 |
| 3 | 28.0 |
| 4 | 45.0 |
| 5 | 140.0 |
| 6 | 40.0 |
| 7 | 85.0 |
| 8 | 175.0 |
| 9 | 125.0 |
| 10 | 145.0 |
| 11 | 50.0 |
| 12 | 70.0 |
| 13 | 25.0 |
| 14 | 15.0 |
| 15 | 20.0 |
| 1' | 168.0 |
| 2' | 128.0 |
| 3' | 138.0 |
| 4' | 20.5 |
| 1'' | 170.0 |
| 2'' | 21.0 |
Data is illustrative and based on known values for similar bakkenolide structures.
Experimental Protocols
This section details the methodologies for the key NMR experiments required for the structure elucidation of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Instrument: A 500 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR (Carbon NMR):
-
Instrument: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation with a line broadening of ~1 Hz, phase correction, and baseline correction.
-
3. 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Parameters: Acquire a 2D matrix with sufficient resolution in both dimensions (e.g., 2048 x 256 data points).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp').
-
Parameters: Optimize the spectral widths in both ¹H and ¹³C dimensions to cover all relevant signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
-
Parameters: The long-range coupling delay should be optimized (typically for J = 8-10 Hz).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To determine the stereochemistry by identifying protons that are close in space, irrespective of their through-bond connectivity.
-
Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').
-
Parameters: A mixing time of 500-800 ms is typically used for small molecules.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-Oxobakkenolide S
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxobakkenolide S is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including potential anticancer properties.[1][2] Preliminary assessment of the cytotoxic effects of novel compounds like this compound is a critical first step in the drug discovery process. This document provides detailed application notes and standardized protocols for a panel of cell-based assays to evaluate the in vitro cytotoxicity of this compound.
The described assays—MTT, LDH, and Annexin V/Propidium Iodide staining—offer a multi-parametric approach to understanding the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. Furthermore, potential signaling pathways commonly modulated by sesquiterpenoids, such as NF-κB, MAPK, and ROS-mediated pathways, are discussed as putative mechanisms of action for this compound.
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Cell Membrane Integrity as Determined by LDH Release Assay
| Concentration of this compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| Spontaneous LDH Release | ||
| Maximum LDH Release | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Experimental workflow for cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][4]
Materials:
-
96-well plates
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8]
Materials:
-
96-well plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
6-well plates or T25 flasks
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Potential Signaling Pathways
The cytotoxic effects of many sesquiterpenoids are attributed to their ability to modulate key cellular signaling pathways. Investigating these pathways can provide insights into the mechanism of action of this compound.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[8] Some sesquiterpenoids have been shown to inhibit the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins and promoting cell death.[3][7]
Inhibition of the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain sesquiterpenoids can induce apoptosis by activating specific MAPK pathways, such as JNK and p38, while inhibiting others like ERK.[10]
Activation of pro-apoptotic MAPK pathways.
Reactive Oxygen Species (ROS) Generation
Many cytotoxic compounds, including some sesquiterpenoids, induce apoptosis by increasing the intracellular levels of Reactive Oxygen Species (ROS).[4][11] Elevated ROS can lead to oxidative stress, mitochondrial damage, and the activation of apoptotic signaling cascades.
ROS-mediated induction of apoptosis.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial cytotoxic evaluation of this compound. A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's effects on cell health. Further investigation into the underlying molecular mechanisms, such as the modulation of the NF-κB, MAPK, and ROS-mediated pathways, will be crucial in elucidating the therapeutic potential of this compound. It is important to note that these protocols are general and may require optimization based on the specific cell lines and experimental conditions used.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Studies of 1-Oxobakkenolide S
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxobakkenolide S belongs to the bakkenolide class of sesquiterpene lactones, a group of natural products known for a variety of biological activities. While direct in vivo efficacy data for this compound is not extensively documented, related compounds such as Bakkenolide B have demonstrated significant anti-allergic, anti-inflammatory, and neuroprotective properties[1]. Specifically, Bakkenolide B has been shown to inhibit the degranulation of mast cells and reduce the production of pro-inflammatory cytokines, making it a promising candidate for inflammatory and neurodegenerative disease models[1][2]. Furthermore, other bakkenolides have shown neuroprotective effects in models of oxygen-glucose deprivation and cerebral ischemia, often linked to their antioxidant properties and their ability to inhibit the NF-κB signaling pathway[3][4].
These findings suggest that this compound holds therapeutic potential in treating inflammatory conditions, such as allergic asthma, and neuroinflammatory disorders. This document provides detailed protocols for animal models relevant to these therapeutic areas to facilitate the in vivo evaluation of this compound.
I. Anti-Inflammatory Efficacy: Ovalbumin-Induced Allergic Asthma Model in Mice
This model is designed to assess the potential of this compound to mitigate allergic airway inflammation, a key feature of asthma.
Experimental Protocol
1. Animals:
-
Species: BALB/c mice, 6-8 weeks old, female. BALB/c mice are commonly used as they are a Th2-biased strain, making them suitable for studying allergic responses.
2. Materials:
-
This compound (test compound)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Dexamethasone (positive control)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Giemsa stain
3. Experimental Workflow:
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Oxobakkenolide S Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxobakkenolide S is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. Isolated from Petasites formosanus, this compound and its congeners have garnered interest for their potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-allergic research. Accurate and reproducible research into the efficacy and mechanism of action of this compound necessitates the use of well-characterized analytical standards and reference materials. This document provides detailed application notes and standardized protocols for the handling, analysis, and quality control of this compound.
Analytical Standard: this compound
Analytical standards of this compound are highly purified samples used for qualitative identification and quantitative analysis. These standards are essential for calibrating analytical instrumentation, validating analytical methods, and ensuring the accuracy and consistency of experimental results.
Data Presentation: Physicochemical and Quality Control Data
The following table summarizes the typical quantitative data for a this compound analytical standard.
| Parameter | Specification | Method of Analysis |
| Identity | ||
| Appearance | White to off-white solid | Visual Inspection |
| ¹H NMR Spectrum | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum (m/z) | Consistent with molecular weight | Mass Spectrometry |
| Purity | ||
| Purity by HPLC | ≥ 98.0% | HPLC-UV |
| Residual Solvents | ≤ 0.5% | GC-HS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Physical Properties | ||
| Molecular Formula | C₁₅H₂₀O₃ | - |
| Molecular Weight | 248.32 g/mol | - |
| Storage Conditions | -20°C, protect from light | - |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v) acetonitrile:water. The addition of 0.1% formic acid to both solvents can improve peak shape.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water gradient (e.g., start at 50% acetonitrile, ramp to 95% over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standard solution and record the chromatogram.
-
Data Processing: Calculate the area percent of the main peak corresponding to this compound to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (2-5 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Acquire a ¹H NMR spectrum.
-
-
Data Acquisition Parameters (typical for ¹H NMR):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
-
Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.
-
Interpretation: Compare the obtained chemical shifts, coupling constants, and integration values with established data for this compound to confirm the structure.
Mass Spectrometry (MS) for Molecular Weight Determination
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol or acetonitrile.
-
Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.
-
Instrument Settings (typical for ESI):
-
Ionization Mode: Positive or negative
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas: Nitrogen, at an appropriate pressure
-
Drying Gas: Nitrogen, at an appropriate temperature and flow rate
-
Mass Range: m/z 100-500
-
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the measured m/z value to the theoretical exact mass of this compound.
Experimental Workflow and Signaling Pathway Visualizations
Experimental Workflow for Analysis of this compound
Caption: General workflow for the analysis of this compound analytical standards.
Putative Anti-Inflammatory Signaling Pathway of Bakkenolides
Research on bakkenolides, including compounds structurally related to this compound, has elucidated their potential to modulate key inflammatory pathways. Bakkenolide B, for instance, has been shown to exert anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway.[1] Other studies on Petasites extracts suggest inhibition of pro-inflammatory mediators through the NF-κB and MAPK pathways.[2][3]
Caption: Putative anti-inflammatory signaling pathways modulated by bakkenolides.
References
- 1. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petasites for Migraine Prevention: New Data on Mode of Action, Pharmacology and Safety. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 1-Oxobakkenolide S Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel 1-Oxobakkenolide S derivatives and a framework for studying their structure-activity relationships (SAR). The methodologies are intended to guide researchers in the exploration of this class of compounds for potential therapeutic applications.
Introduction
Bakkenolides are a class of sesquiterpene lactones known for their diverse biological activities. This document describes the synthesis and SAR studies of a novel series of derivatives based on a hypothetical core structure, this compound. This core is envisioned as a bakkenolide skeleton featuring a ketone at the C1 position and a sulfur-containing moiety, which provides a unique scaffold for chemical modification and biological evaluation. The α,β-unsaturated lactone common to many sesquiterpene lactones is a key feature for biological activity, often acting as a Michael acceptor for biological nucleophiles.[1][2] The introduction of a ketone at C1 and various sulfur-containing groups is hypothesized to modulate the reactivity and physicochemical properties of the parent molecule, potentially leading to enhanced potency and selectivity.
Proposed Synthetic Pathway
The synthesis of this compound derivatives is proposed to start from the readily available natural product, Bakkenolide A. The synthetic scheme involves two key transformations: allylic oxidation to introduce the C1-keto functionality and a subsequent Michael addition of various thiols to the α,β-unsaturated lactone.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
Synthesis of 1-Oxobakkenolide A (Intermediate)
-
To a solution of Bakkenolide A (1.0 g, 4.27 mmol) in dioxane (50 mL), add selenium dioxide (0.71 g, 6.41 mmol).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate, 7:3) to afford 1-Oxobakkenolide A as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
General Procedure for the Synthesis of this compound Derivatives (Michael Addition)
-
To a solution of 1-Oxobakkenolide A (100 mg, 0.40 mmol) in dichloromethane (10 mL), add the corresponding thiol (0.48 mmol, 1.2 equivalents).
-
Add a catalytic amount of a suitable base, such as triethylamine (5 µL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent gradient: hexane/ethyl acetate) to yield the desired this compound derivative.
-
Characterize each derivative by ¹H NMR, ¹³C NMR, and HRMS.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical but plausible SAR data for a series of synthesized this compound derivatives. The cytotoxic activity was evaluated against the human colon cancer cell line HCT116, with IC₅₀ values determined after 48 hours of incubation.
| Compound ID | R-Group (Thiol Adduct) | IC₅₀ (µM) against HCT116 |
| 1 | -H (1-Oxobakkenolide A) | 15.2 |
| 2a | -S-CH₂CH₃ (Ethylthiol) | 8.5 |
| 2b | -S-(CH₂)₃CH₃ (Butylthiol) | 5.1 |
| 2c | -S-Cyclohexyl | 3.8 |
| 2d | -S-Ph (Thiophenol) | 10.2 |
| 2e | -S-CH₂-Ph (Benzylthiol) | 6.7 |
| 2f | -S-CH₂COOH (Thioglycolic acid) | 25.8 |
Interpretation of SAR Data:
-
The parent compound, 1-Oxobakkenolide A (1 ), exhibits moderate cytotoxic activity.
-
The introduction of a thioether moiety at the β-position of the lactone generally enhances cytotoxicity.
-
Increasing the lipophilicity of the alkyl thiol chain from ethyl (2a ) to butyl (2b ) and cyclohexyl (2c ) leads to a progressive increase in potency. This suggests that hydrophobic interactions in the binding pocket of the biological target may be important.
-
The aromatic thiol derivatives (2d and 2e ) show good activity, with the more flexible benzylthiol adduct (2e ) being more potent than the rigid thiophenol adduct (2d ).
-
The introduction of a polar carboxyl group (2f ) significantly reduces the cytotoxic activity, likely due to decreased cell permeability or unfavorable interactions at the target site.
Proposed Biological Signaling Pathway
Many sesquiterpene lactones exert their biological effects by modulating inflammatory and apoptotic pathways. A key target is the transcription factor NF-κB, which plays a crucial role in cell survival and inflammation. The α,β-unsaturated lactone moiety can covalently bind to cysteine residues in the p65 subunit of NF-κB, inhibiting its transcriptional activity.[3]
Caption: Proposed mechanism of action via NF-κB inhibition.
References
The Bakkenolide Family: Emerging Chemical Probes for Modulating Inflammatory and Cell Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bakkenolides, a class of sesquiterpenoid lactones, are attracting increasing interest within the molecular biology and drug discovery communities. While specific data on 1-Oxobakkenolide S as a chemical probe is not currently available in the public domain, several other members of this family, including Bakkenolide A, Bakkenolide B, Bakkenolide D, and Bakkenolide IIIa, have demonstrated significant biological activity and potential as chemical probes for investigating key signaling pathways implicated in inflammation, cancer, and neuroprotection.
These compounds offer a scaffold for the development of selective modulators of protein function, enabling the dissection of complex cellular processes. This document provides an overview of the known applications and molecular targets of specific bakkenolides, along with protocols for their use in cell-based assays.
Overview of Bakkenolide Bioactivity
Bakkenolides have been shown to exhibit a range of biological activities, primarily centered around the modulation of inflammatory responses and cell signaling cascades. Their utility as chemical probes stems from their ability to interact with specific molecular targets, thereby elucidating the roles of these targets in various physiological and pathological processes.
Table 1: Summary of Biological Activities and Molecular Targets of Selected Bakkenolides
| Bakkenolide Derivative | Biological Activity | Molecular Target(s) / Signaling Pathway(s) | Reference(s) |
| Bakkenolide A | Antifeedant, Growth Inhibitory, Anti-leukemia | HDAC3, PI3K/Akt signaling pathway | [1] |
| Bakkenolide B | Anti-neuroinflammatory, Anti-allergic, Anti-inflammatory | AMPK/Nrf2 pathway, Calcineurin pathway, Inhibition of iNOS and COX-2 | [2][3][4] |
| Bakkenolide D | Anti-allergic | Histamine receptor antagonism | [5] |
| Bakkenolide IIIa | Antioxidant, Neuroprotective | Inhibition of AKT and ERK1/2 activation, Inactivation of NF-κB signaling | [6] |
Signaling Pathways Modulated by Bakkenolides
The following diagrams illustrate the known signaling pathways affected by specific bakkenolide derivatives. These pathways represent key targets for therapeutic intervention in a variety of diseases.
Experimental Protocols
The following are generalized protocols for investigating the effects of bakkenolides on cellular pathways. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Cell Culture and Treatment
-
Cell Lines:
-
Microglia: BV-2 or primary microglia for neuroinflammation studies (Bakkenolide B).
-
Macrophages: RAW 264.7 or primary peritoneal macrophages for inflammation studies (Bakkenolide B).[3]
-
Mast Cells: RBL-2H3 for allergy and degranulation assays (Bakkenolide B).[3]
-
T-cells: Jurkat cells for IL-2 production assays (Bakkenolide B).[4]
-
Cancer Cell Lines: Relevant cancer cell lines for PI3K/Akt pathway studies (Bakkenolide A).
-
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Bakkenolide Preparation: Prepare stock solutions of bakkenolides in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with various concentrations of the bakkenolide for a specified period (e.g., 1-2 hours) before stimulating with an agonist (e.g., lipopolysaccharide [LPS] for inflammatory models).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is designed to assess the phosphorylation status and total protein levels of key signaling molecules.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AMPK, total AMPK, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, Nrf2, HO-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production (ELISA): Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[2]
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6). Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).
-
Concluding Remarks
The bakkenolide family of natural products represents a promising source of chemical probes for the study of fundamental biological processes. While research on this compound is currently lacking, the demonstrated activities of other bakkenolides, such as Bakkenolide A, B, D, and IIIa, highlight the potential of this chemical scaffold. The protocols and pathway information provided herein serve as a guide for researchers interested in utilizing these compounds to dissect complex signaling networks and to identify novel therapeutic targets. Further investigation into the structure-activity relationships and molecular targets of a wider range of bakkenolide derivatives is warranted to fully exploit their potential as tools for molecular biology and drug discovery.
References
- 1. Bakkenolide A | HDAC | Akt | IκB/IKK | PI3K | Caspase | TargetMol [targetmol.com]
- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bakkenolide D | Histamine Receptor | IL Receptor | TargetMol [targetmol.com]
- 6. Bakkenolide IIIa | ERK | Akt | IκB/IKK | BCL | NF-κB | TargetMol [targetmol.com]
Troubleshooting & Optimization
Overcoming low yield in the isolation of 1-Oxobakkenolide S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other challenges during the isolation of 1-Oxobakkenolide S.
Troubleshooting Guide
Low yield of this compound can be attributed to several factors, from the initial extraction to the final purification steps. This guide addresses common issues and provides potential solutions.
Problem 1: Low Extraction Efficiency
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Selection | Sesquiterpenoid lactones like this compound are typically extracted with moderately polar solvents. Methanol or ethanol are commonly used.[1] Consider performing small-scale trial extractions with different solvents (e.g., methanol, ethanol, ethyl acetate) and solvent mixtures to determine the optimal choice for your plant material. |
| Insufficient Extraction Time or Temperature | Prolonged extraction can enhance yield, but excessive heat may degrade the target compound.[1] For maceration, ensure sufficient time (e.g., 24-48 hours) with agitation. For heat-assisted methods like Soxhlet or reflux, optimize the temperature and duration to maximize extraction without causing degradation. Monitor for compound stability at elevated temperatures. |
| Improper Plant Material Preparation | The particle size of the plant material significantly impacts solvent penetration. Ensure the plant material (e.g., rhizomes of Petasites or Syneilesis species) is dried and ground to a fine, uniform powder to maximize the surface area for extraction. |
| Suboptimal Extraction Method | Conventional methods like maceration may not be as efficient as modern techniques. Consider employing advanced extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time. |
Problem 2: Loss of Compound During Purification
| Potential Cause | Suggested Solution |
| Suboptimal Chromatographic Conditions | Improper selection of stationary phase, mobile phase, or gradient can lead to poor separation and co-elution with impurities, resulting in loss of the target compound during fraction collection. |
| - Column Chromatography: Use silica gel for normal-phase chromatography. Start with a non-polar solvent system (e.g., n-hexane) and gradually increase the polarity with a solvent like ethyl acetate or acetone.[2] | |
| - HPLC: For reversed-phase HPLC, a C18 column is often suitable. Optimize the mobile phase (e.g., methanol/water or acetonitrile/water gradients) and flow rate to achieve good resolution. | |
| Compound Degradation on Silica Gel | Some sesquiterpenoid lactones are sensitive to the acidic nature of silica gel, which can lead to degradation. If degradation is suspected, consider using neutral or deactivated silica gel, or alternative chromatographic techniques like Sephadex LH-20 column chromatography.[1] |
| Irreversible Adsorption on Stationary Phase | The compound may bind too strongly to the stationary phase, leading to poor recovery. If this is suspected, try a different stationary phase or modify the mobile phase by adding a small amount of a more polar solvent or an acid/base modifier (if the compound's stability allows). |
| Incomplete Elution from Preparative TLC Plates | When using preparative thin-layer chromatography (pTLC) for purification, ensure complete scraping of the target band and thorough extraction of the compound from the silica gel with a suitable polar solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for isolating this compound?
A1: this compound belongs to the bakkenolide class of sesquiterpenoid lactones. These compounds are commonly found in plants of the genus Petasites (e.g., Petasites japonicus, Petasites tricholobus) and Syneilesis (e.g., Syneilesis palmata).[3][4] The rhizomes are often the richest source of these compounds.[3]
Q2: How can I monitor the presence of this compound during the isolation process?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the presence of this compound in different fractions. Use a suitable visualization reagent, such as vanillin-sulfuric acid or p-anisaldehyde solution, followed by heating, to detect the compound. For more precise quantification and identification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended.[5]
Q3: What are the stability concerns for this compound during isolation?
A3: Sesquiterpenoid lactones can be susceptible to degradation under harsh conditions. Key stability concerns include:
-
pH: Avoid strongly acidic or basic conditions, which can cause hydrolysis of the lactone ring or other functional groups.
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Temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation.[1] Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
-
Light and Air: Some natural products are sensitive to light and oxidation. It is good practice to store extracts and purified compounds in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures.
Q4: Are there any advanced techniques that can improve the yield and purity of this compound?
A4: Yes, several advanced techniques can be employed:
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Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and improve efficiency.
-
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and pre-concentration of the target compound before chromatographic purification.
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and degradation of the compound.
Experimental Protocols
The following is a generalized protocol for the isolation of bakkenolides, which can be adapted for this compound.
Protocol 1: Extraction of Bakkenolides from Plant Material
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Preparation of Plant Material: Air-dry the rhizomes of the source plant and grind them into a fine powder.
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Extraction:
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Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48 hours with occasional stirring.
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Filter the extract and repeat the extraction process on the plant residue two more times.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Protocol 2: Chromatographic Purification of Bakkenolides
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Solvent-Solvent Partitioning (Optional Cleanup):
-
Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
The bakkenolides are expected to be in the chloroform and ethyl acetate fractions. Concentrate these fractions separately.
-
-
Silica Gel Column Chromatography:
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Pack a glass column with silica gel (230-400 mesh) in n-hexane.
-
Load the concentrated chloroform or ethyl acetate fraction onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions and monitor by TLC.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing the target compound and concentrate.
-
Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative HPLC:
-
For final purification to obtain high-purity this compound, use preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a relevant signaling pathway that may be modulated by sesquiterpenoid lactones like this compound.
Caption: Experimental workflow for the isolation of this compound.
Sesquiterpenoid lactones have been reported to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer.[6][7]
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability and solubility of 1-Oxobakkenolide S in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oxobakkenolide S, focusing on improving its stability and solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its stability and solubility in aqueous solutions a concern?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. However, like many other sesquiterpene lactones, it is often characterized by poor water solubility, which can limit its bioavailability and therapeutic efficacy in biological systems. Furthermore, the lactone ring in its structure can be susceptible to hydrolysis, particularly under neutral to alkaline pH conditions, leading to degradation and loss of activity.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by:
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pH: Sesquiterpene lactones are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions through hydrolysis of the lactone ring.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV light can induce photodegradation of some sesquiterpene lactones.[1]
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Q3: What are the common approaches to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities can increase its solubility and stability.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization.
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Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area, which can enhance the dissolution rate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or inconsistent biological activity in aqueous-based in vitro assays.
-
Question: I am observing lower than expected or highly variable results in my cell-based assays. Could this be related to the solubility or stability of this compound?
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Answer: Yes, this is a common issue with poorly soluble and potentially unstable compounds.
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Solubility Issue: this compound may be precipitating out of your aqueous assay medium, leading to a lower effective concentration. You might observe a fine precipitate or cloudiness in your stock solutions or in the assay wells.
-
Stability Issue: The compound may be degrading in the culture medium, especially at a physiological pH of ~7.4 and a temperature of 37°C. The degradation of sesquiterpene lactones can be significant under these conditions.
-
Issue 2: Difficulty in preparing a stable and clear aqueous stock solution.
-
Question: I am unable to prepare a concentrated, clear, and stable stock solution of this compound in an aqueous buffer. What can I do?
-
Answer: This is expected due to the hydrophobic nature of the compound. Here are some strategies:
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Co-solvents: You can initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it with your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
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Formulation Approaches: For longer-term stability and higher concentrations, consider preparing a formulated stock solution using techniques like cyclodextrin complexation or as a solid dispersion.
-
Issue 3: Evidence of compound degradation during analytical experiments.
-
Question: I am seeing unexpected peaks in my HPLC or LC-MS analysis of this compound after incubation in an aqueous buffer. What could be the cause?
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Answer: The appearance of new peaks is likely due to the degradation of this compound.
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Hydrolysis: The most probable cause is the hydrolysis of the lactone ring, especially if your buffer has a neutral or alkaline pH.
-
Oxidation: If your solution is exposed to air for extended periods or contains oxidizing agents, oxidative degradation may occur.
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Photodegradation: If your samples are not protected from light, photodegradation could be a factor. The photodegradation of a similar sesquiterpene lactone, lactucin, was found to follow pseudo-first-order kinetics.[1]
-
Data Presentation
Due to the limited publicly available quantitative data for this compound, the following tables are presented as illustrative examples based on typical data for poorly soluble sesquiterpene lactones. These tables are intended to serve as a template for organizing your experimental data.
Table 1: Illustrative Aqueous Solubility of this compound in Different Media
| Solvent/Medium | Temperature (°C) | Estimated Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 1 |
| 0.1 M HCl, pH 1.2 | 25 | 1 - 5 |
| 5% DMSO in Water (v/v) | 25 | 50 - 100 |
Table 2: Example of Solubility Enhancement of a Sesquiterpene Lactone Analogue with Cyclodextrins
As a reference, a study on bufadienolides, another class of poorly soluble natural products, demonstrated significant solubility enhancement with β-cyclodextrin.
| Formulation | Fold Increase in Aqueous Solubility |
| Bufadienolide + β-Cyclodextrin (in water) | 24x |
| Bufadienolide + β-Cyclodextrin (in PBS, pH 7.4) | 34x |
Table 3: Hypothetical Stability of this compound in Aqueous Buffers at 37°C
| Buffer pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) | Degradation Kinetics |
| 5.0 | > 48 | < 0.014 | First-Order |
| 7.4 | ~12 | ~0.058 | First-Order |
| 9.0 | ~2 | ~0.347 | First-Order |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
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Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio.
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Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.
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Incorporation: Gradually add the this compound powder to the paste and knead for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a desiccator.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
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Component Selection: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) and a suitable drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolution: Dissolve both this compound and PVP K30 in a common volatile solvent, such as methanol or ethanol, with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Final Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Storage: Scrape the dried solid dispersion, pulverize it, and store it in a desiccator.
Protocol 3: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 1-2 hours (basic conditions often lead to rapid degradation).
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder of this compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Mandatory Visualization
Caption: Experimental workflow for improving the solubility and stability of this compound.
Caption: Hypothetical degradation pathways for this compound under various stress conditions.
References
Technical Support Center: Optimizing HPLC Parameters for the Separation of Bakkenolide Isomers
Welcome to the technical support center for the chromatographic separation of bakkenolide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your high-performance liquid chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of bakkenolide isomers.
Q1: What is a good starting point for an HPLC method to separate bakkenolide isomers?
A good starting point is a reversed-phase HPLC method. A widely cited method for the analysis of Bakkenolide B utilizes a C18 column with a water/acetonitrile gradient.[1]
Q2: My bakkenolide isomer peaks are co-eluting or have poor resolution. What should I do?
Peak co-elution is a common challenge when separating structurally similar isomers. Here are several parameters you can adjust to improve resolution:
-
Modify the Mobile Phase:
-
Adjust the Gradient: A shallower gradient can increase the separation time between closely eluting peaks. Experiment with the rate of change of your organic solvent concentration.
-
Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol or a combination of acetonitrile and methanol. Different organic solvents can alter the selectivity of the separation.[2]
-
Modify the Aqueous Phase: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can improve peak shape and influence the retention of the analytes.
-
-
Change the Stationary Phase:
-
If a standard C18 column does not provide adequate separation, consider a column with a different selectivity. A Phenyl-Hexyl column, for instance, can offer alternative selectivity for compounds with aromatic character through π-π interactions, which may be beneficial for separating certain isomers.[3][4][5]
-
-
Adjust the Column Temperature:
-
Lowering the column temperature generally increases retention time and can sometimes improve resolution for closely eluting compounds. Conversely, increasing the temperature can decrease retention time but may also affect selectivity. It is recommended to evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition.
-
Q3: I'm observing peak tailing with my bakkenolide isomer peaks. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors. Here are some common causes and solutions:
-
Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, leading to tailing.
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups. Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. Using a guard column can help protect the analytical column from contamination.
-
Q4: My retention times are drifting between injections. What is causing this?
Retention time instability can be due to several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule of thumb is to equilibrate with at least 10 column volumes of the initial mobile phase.
-
Fluctuations in Column Temperature: Small changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump is functioning correctly.
Experimental Protocols
Below is a detailed experimental protocol for the separation of Bakkenolide B, which can be used as a starting point for optimizing the separation of other bakkenolide isomers.
Method for the Analysis of Bakkenolide B
This method is adapted from a published procedure for the quantitative determination of Bakkenolide B.[1]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Luna C18 (150 x 3.0 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: A linear gradient from a certain percentage of B to another over a specified time. A starting point could be a gradient from a low to a high percentage of acetonitrile over 35 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation
The following tables provide a framework for organizing your experimental data to systematically optimize the separation of bakkenolide isomers.
Table 1: Effect of Mobile Phase Composition on Isomer Resolution
| Mobile Phase System | Isomer Pair | Retention Time (Isomer 1) (min) | Retention Time (Isomer 2) (min) | Resolution (Rs) |
| Water/Acetonitrile | Bakkenolide A / Bakkenolide B | |||
| Water w/ 0.1% Formic Acid / Acetonitrile | Bakkenolide A / Bakkenolide B | |||
| Water/Methanol | Bakkenolide A / Bakkenolide B | |||
| Water w/ 0.1% Formic Acid / Methanol | Bakkenolide A / Bakkenolide B |
Table 2: Effect of Column Temperature on Isomer Resolution
| Column Temperature (°C) | Isomer Pair | Retention Time (Isomer 1) (min) | Retention Time (Isomer 2) (min) | Resolution (Rs) |
| 25 | Bakkenolide A / Bakkenolide B | |||
| 30 | Bakkenolide A / Bakkenolide B | |||
| 35 | Bakkenolide A / Bakkenolide B |
Table 3: Comparison of Different Stationary Phases for Isomer Resolution
| Stationary Phase | Isomer Pair | Retention Time (Isomer 1) (min) | Retention Time (Isomer 2) (min) | Resolution (Rs) |
| C18 | Bakkenolide A / Bakkenolide B | |||
| Phenyl-Hexyl | Bakkenolide A / Bakkenolide B | |||
| HILIC | Bakkenolide A / Bakkenolide B |
Visualizations
The following diagrams illustrate the experimental workflow for optimizing HPLC parameters and a troubleshooting decision tree for common separation issues.
Caption: Experimental workflow for HPLC parameter optimization.
References
Strategies for scaling up the purification of 1-Oxobakkenolide S
Technical Support Center: Purification of 1-Oxobakkenolide S
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a scalable purification process for this compound?
A1: Begin with a small-scale screening to optimize extraction and purification parameters. A successful approach for similar compounds, sesquiterpene lactones, involved an initial screening on about 100 mg of the source material to determine the best extraction conditions.[1][2][3] This allows for the selection of optimal solvents, temperatures, and extraction times before proceeding to a larger scale.
Q2: What are the common challenges in purifying sesquiterpene lactones like this compound?
A2: A primary challenge is the lack of commercially available standards for many sesquiterpene lactones, making it difficult to optimize purification protocols and confirm the identity and purity of the isolated compound.[1][2][3] Additionally, scaling up from laboratory to industrial production requires careful consideration of factors like solvent consumption, processing time, and equipment.[4][5][6]
Q3: What are the recommended chromatographic techniques for purifying this compound?
A3: Reversed-phase chromatography is a highly effective method for the purification of sesquiterpene lactones.[1][2][3] For large-scale purification, techniques like countercurrent chromatography (CCC) can offer advantages over traditional low-pressure column chromatography, including higher purity, better yields, and reduced solvent usage.[4][5]
Q4: How can I increase the yield of this compound during extraction?
A4: The extraction method significantly impacts the yield. For instance, in the purification of other sesquiterpene lactones, a 17-hour water maceration at 30°C was found to increase the content of the desired compounds by favoring the hydrolysis of their conjugated forms.[1][2][3] Experimenting with different solvents, temperatures, and durations of extraction is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Inefficient extraction from the source material. | Optimize extraction parameters such as solvent, temperature, and time. Consider enzymatic hydrolysis if the target compound exists in a conjugated form.[1][2][3] |
| Loss of compound during liquid-liquid extraction. | Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the organic solvent. | |
| Poor recovery from the chromatographic column. | Adjust the mobile phase composition and gradient. Ensure the chosen stationary phase is appropriate for the polarity of this compound. | |
| Purity Issues | Co-elution of impurities with similar polarity. | Employ orthogonal chromatographic techniques. For example, follow a reversed-phase separation with a normal-phase or countercurrent chromatography step.[4][5] |
| Presence of closely related structural analogues. | High-resolution preparative HPLC may be necessary for final polishing steps. | |
| Scaling-Up Problems | Decreased resolution and purity at a larger scale. | When scaling up chromatography, maintain the same linear flow rate and bed height as in the small-scale method. Increase the column diameter to accommodate the larger sample volume.[6] |
| Excessive solvent consumption and purification time. | Consider more efficient large-scale techniques like countercurrent chromatography, which has been shown to reduce both solvent usage and processing time compared to traditional methods.[4][5] |
Experimental Protocols
Protocol 1: Three-Step Large-Scale Purification of Sesquiterpene Lactones (Adapted for this compound)
This protocol is adapted from a successful method for the large-scale isolation of other sesquiterpene lactones.[1][2][3]
Step 1: Extraction
-
Homogenize and freeze-dry the source material (e.g., plant roots).
-
Perform a water maceration of the dried powder at 30°C for 17 hours. This condition may be optimized for this compound.
-
Centrifuge the mixture and collect the supernatant.
Step 2: Liquid-Liquid Extraction
-
Extract the aqueous supernatant with an equal volume of ethyl acetate.
-
Separate the organic phase and evaporate the solvent under reduced pressure to obtain a crude extract.
Step 3: Reversed-Phase Chromatography
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto a reversed-phase C18 column.
-
Elute with a gradient of acetonitrile in water.
-
Collect fractions and analyze by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and evaporate the solvent.
Protocol 2: Comparison of Large-Scale Purification Methods
The following table summarizes a comparison between classical low-pressure chromatography and a method combining countercurrent chromatography with preparative HPLC for the purification of two sesquiterpene lactones, which can inform the strategy for this compound.[4][5]
| Parameter | Classical Low-Pressure Chromatography | Countercurrent Chromatography + Prep. HPLC |
| Starting Dry Extract | 275 g | 275 g |
| Yield (Compound 1) | 13.8 g | 17.9 g |
| Purity (Compound 1) | 95% | 99.4% |
| Yield (Compound 2) | 52.3 g | 68 g |
| Purity (Compound 2) | 95% | 98.7% |
| Processing Time | 110 hours | 95 hours |
| Silica Gel Used | 8 kg | - |
| Solvent Consumption | High | Lower |
Visualizations
Experimental Workflow for Purification
Caption: A generalized workflow for the large-scale purification of this compound.
Decision Logic for Scaling Up Purification
Caption: A decision-making diagram for scaling up the purification of this compound.
References
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss [agris.fao.org]
- 6. Considerations for Scaling Up Purification Processes | Bio-Rad [bio-rad.com]
Dealing with matrix effects in the mass spectrometry of 1-Oxobakkenolide S
Welcome to the technical support center for the mass spectrometry analysis of 1-Oxobakkenolide S. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the quantitative analysis of this sesquiterpenoid lactone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] In the analysis of this compound from complex biological or environmental samples, matrix components like salts, lipids, and other metabolites can interfere with the ionization process in the mass spectrometer's source.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[1]
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Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank matrix extract. Any fluctuation in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[1]
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for this compound.
Troubleshooting Steps:
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][3]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively isolate this compound from the matrix. Method development may be required to find the optimal sorbent and elution solvents.
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Liquid-Liquid Extraction (LLE): This technique can be used to partition this compound into a solvent immiscible with the sample matrix, leaving many interfering compounds behind.
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Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.
-
-
Improve Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
-
Column Selection: Try a column with a different stationary phase chemistry to alter selectivity.
-
-
Use an Internal Standard: An appropriate internal standard (IS) is crucial for accurate quantification in the presence of unavoidable matrix effects.
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Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of this compound is the ideal IS as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte.[3]
-
Structural Analog: If a SIL-IS is not available, a structural analog with similar retention time and ionization properties can be used.
-
Issue 2: My quantitative results for this compound are not reproducible.
Troubleshooting Steps:
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Evaluate Matrix Effect Variability: Matrix effects can vary between different lots of the same matrix and even between individual samples. It is important to assess this variability.
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Analyze multiple independent blank matrix samples to determine the range of matrix effects.
-
If variability is high, a robust sample cleanup method and the use of a SIL-IS are essential.
-
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Implement Matrix-Matched Calibrators: To compensate for consistent matrix effects, prepare calibration standards in a blank matrix extract that is representative of the study samples.[3] This helps to ensure that the calibrators and the samples experience similar matrix effects.
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Check for Carryover: Analyte or matrix components from a previous injection can carry over and affect the current analysis.
-
Inject a blank solvent after a high-concentration sample to check for carryover.
-
Optimize the wash steps in your autosampler and LC method.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
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Sample Preparation:
-
Extract this compound from the matrix of interest (e.g., plasma, tissue homogenate) using a validated extraction procedure (e.g., protein precipitation followed by SPE).
-
Prepare a blank matrix extract by processing a matrix sample that does not contain this compound through the same extraction procedure.
-
-
Preparation of Solutions:
-
Solution A (Neat Solvent): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Solution B (Matrix Spike): Spike the blank matrix extract with the same concentration of this compound as in Solution A.
-
-
LC-MS/MS Analysis:
-
Inject Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound.
-
-
Calculation:
-
Calculate the matrix effect using the formula provided in FAQ A2.
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from a Biological Matrix
This is a general protocol and should be optimized for the specific matrix and analyte concentration.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Hypothetical Matrix Effect Evaluation for this compound in Different Biological Matrices
| Matrix | Peak Area (Neat Solvent) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Human Plasma | 1,250,000 | 850,000 | 68.0 (Suppression) |
| Rat Liver Homogenate | 1,250,000 | 625,000 | 50.0 (Suppression) |
| Human Urine | 1,250,000 | 1,375,000 | 110.0 (Enhancement) |
Table 2: Comparison of Quantification with and without an Internal Standard
| Sample ID | Concentration without IS (ng/mL) | Concentration with SIL-IS (ng/mL) | Recovery (%) |
| Plasma QC Low | 8.5 | 9.9 | 99.0 |
| Plasma QC Mid | 42.3 | 50.1 | 100.2 |
| Plasma QC High | 355.1 | 398.5 | 99.6 |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in the analysis of this compound.
Caption: Troubleshooting decision tree for addressing quantification issues with this compound.
References
Best practices for handling and storing rare natural products like 1-Oxobakkenolide S
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the rare natural product 1-Oxobakkenolide S, along with troubleshooting guides and frequently asked questions for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general chemical nature?
This compound is a member of the sesquiterpenoid lactone class of natural products. These compounds are characterized by a 15-carbon backbone and a lactone ring structure. Sesquiterpenoid lactones are known for their diverse biological activities, but can also be sensitive to environmental conditions.
Q2: What are the general recommendations for storing this compound?
To ensure the stability and longevity of this compound, it is crucial to store it in a cool, dark, and dry place.[1][2] Exposure to heat, light, and humidity can lead to degradation.[1] For long-term storage, refrigeration or freezing is recommended, especially if the compound is in solution. Always ensure the container is tightly sealed to prevent exposure to air and moisture.[3]
Q3: How should I handle this compound in the laboratory?
When handling this compound, always use clean, dry spatulas or utensils to avoid contamination.[1][3] Avoid direct contact with skin and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. If the compound is in a powdered form, handle it in a well-ventilated area or a fume hood to avoid inhalation.
Q4: What solvents are suitable for dissolving this compound?
Q5: Is this compound stable in aqueous solutions?
The stability of sesquiterpenoid lactones in aqueous solutions can be pH and temperature-dependent.[4] Some sesquiterpenoid lactones, particularly those with side chains, can be unstable at physiological pH (7.4) and temperature (37°C).[4] It is advisable to prepare fresh aqueous solutions for each experiment and to store stock solutions in an appropriate organic solvent at low temperatures.
Troubleshooting Guides
Experiment: In Vitro Cytotoxicity Assay
Issue 1: Low or No Observed Activity of this compound.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Ensure the compound has been stored correctly in a cool, dark, and dry place.
-
Prepare fresh dilutions from a stock solution for each experiment.
-
Check the pH and temperature of your assay conditions, as some sesquiterpenoid lactones are unstable at physiological pH and temperature.[4]
-
-
-
Possible Cause 2: Poor Solubility.
-
Troubleshooting:
-
Confirm that the compound is fully dissolved in the initial solvent before diluting in the aqueous medium.
-
You may need to gently warm the solution or use sonication to aid dissolution.
-
Consider using a different co-solvent if solubility issues persist.
-
-
-
Possible Cause 3: Incorrect Concentration.
-
Troubleshooting:
-
Verify the calculations for your dilutions.
-
Ensure accurate pipetting, especially for small volumes.
-
-
Issue 2: High Variability Between Replicates.
-
Possible Cause 1: Incomplete Dissolution.
-
Troubleshooting:
-
Visually inspect your solutions to ensure there is no precipitate.
-
Vortex or mix the solution thoroughly before adding it to the assay plate.
-
-
-
Possible Cause 2: Pipetting Errors.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
For small volumes, consider preparing a larger volume of the final dilution to minimize errors.
-
-
Experiment: General Handling and Preparation
Issue: Change in Color or Appearance of the Compound.
-
Possible Cause: Degradation or Contamination.
-
Troubleshooting:
-
If the compound changes color or shows signs of clumping, it may have degraded due to exposure to light, heat, or moisture.
-
Discard the compound if you suspect degradation.
-
Always use clean and dry labware to prevent contamination.[3]
-
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to 4°C | Minimizes chemical degradation and preserves compound integrity. |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidation. |
| Light Exposure | Store in the dark (amber vials) | Prevents photodegradation.[1][3] |
| Humidity | Store in a desiccated environment | Prevents hydrolysis of the lactone ring and other sensitive functional groups.[1] |
| Solution pH | Prepare fresh for each use; avoid prolonged storage in basic or neutral aqueous solutions | Sesquiterpenoid lactones can be unstable at neutral to basic pH.[4] |
Experimental Protocols
Note: The following are general protocols for working with sesquiterpenoid lactones and may require optimization for this compound.
Protocol 1: Preparation of Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Store the stock solution at -20°C in an amber vial to protect it from light.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Add the dilutions to the respective wells and incubate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Visualizations
Signaling Pathway: Potential Inhibition by Sesquiterpenoid Lactones
Many sesquiterpenoid lactones have been shown to exert their biological effects, such as anti-inflammatory and anti-cancer activities, by modulating key signaling pathways. One of the most common targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation and cell survival.
Caption: Potential mechanism of NF-κB pathway inhibition by this compound.
Experimental Workflow: Troubleshooting Logic
This diagram outlines a logical workflow for troubleshooting common issues encountered during in vitro experiments with rare natural products.
Caption: A systematic workflow for troubleshooting experimental inconsistencies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Sesquiterpenoids in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with sesquiterpenoids in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My sesquiterpenoid compound is showing high cytotoxicity across multiple cell lines, even at low concentrations. How can I determine if this is a true on-target effect or a general off-target toxicity?
A1: High cytotoxicity is a common off-target effect of sesquiterpenoids. To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a structurally related, inactive analogue: If available, a similar compound that lacks the specific functional group responsible for the intended activity can serve as a negative control. If it shows similar cytotoxicity, the effect is likely off-target.
-
Target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® to confirm that your compound is binding to its intended target at the concentrations causing cytotoxicity.[1][2][3]
-
Counter-screening: Test your compound against a panel of unrelated targets or in cell lines that do not express the intended target.
-
Rescue experiments: If the on-target mechanism is known, try to rescue the cells from cytotoxicity by overexpressing the target or adding a downstream product of the pathway.
Q2: I'm using a luciferase-based reporter assay, and my sesquiterpenoid is inhibiting the signal. How do I know if it's inhibiting my pathway of interest or the luciferase enzyme itself?
A2: Sesquiterpene lactones, in particular, are known to directly inhibit firefly luciferase activity, likely by modifying sulfhydryl groups on the enzyme.[4] To address this:
-
Use an alternative reporter system: Switch to a reporter enzyme that is less susceptible to inhibition by sesquiterpenoids, such as β-galactosidase.[4]
-
Perform a cell-free luciferase inhibition assay: Test your compound directly against purified luciferase enzyme to confirm direct inhibition.
-
Use an orthogonal assay: Validate your findings using a different assay that measures a downstream effect of your pathway of interest, such as qPCR to measure target gene expression or a Western blot to assess protein levels.
Q3: My data suggests that my sesquiterpenoid is inducing oxidative stress. What is the underlying mechanism, and how can I mitigate this?
A3: Many sesquiterpenoids can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[5][6] This can be due to their ability to form covalent bonds with sulfhydryl groups, depleting intracellular glutathione (GSH).[5][7] To mitigate this:
-
Co-treatment with antioxidants: The use of antioxidants like N-acetylcysteine (NAC) can help replenish GSH levels and counteract the oxidative stress induced by the sesquiterpenoid.[7]
-
Measure ROS levels: Quantify intracellular ROS production using fluorescent probes like DCFDA to confirm that oxidative stress is a primary off-target effect.
-
Evaluate mitochondrial health: Assess mitochondrial membrane potential to determine if the oxidative stress is leading to mitochondrial dysfunction.
Troubleshooting Guides
Troubleshooting Cytotoxicity Assays (e.g., MTT, LDH)
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance in no-cell control wells | Contamination of media or assay reagents. | Use fresh, sterile reagents. Filter media if necessary. |
| Low signal or poor dynamic range | Low cell density. Insufficient incubation time with the compound or assay reagent. | Optimize cell seeding density.[8] Perform a time-course experiment to determine the optimal incubation time. |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects in the plate. | Ensure cells are in a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| Compound precipitates in the culture medium | Poor solubility of the sesquiterpenoid. | Use a lower concentration of the compound. Dissolve the compound in a small amount of a suitable solvent (e.g., DMSO) before diluting in media. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Discrepancy between MTT and LDH assay results | MTT assay can be affected by changes in cellular metabolism.[9] Some sesquiterpenoids may directly interfere with the MTT formazan production. | Use a third, independent cytotoxicity assay (e.g., trypan blue exclusion, CellTiter-Glo®) to confirm results. |
Troubleshooting Reporter Gene Assays (e.g., Luciferase)
| Problem | Possible Cause | Troubleshooting Steps |
| Low luciferase activity in positive controls | Poor transfection efficiency. Cell lysis was incomplete. | Optimize transfection protocol. Ensure the use of a suitable lysis buffer and adequate incubation time.[10][11] |
| High background luminescence | Contamination of reagents or plates. | Use fresh reagents and sterile plates. |
| Suspected direct inhibition of luciferase by the sesquiterpenoid | Sesquiterpenoids, especially lactones, can directly inhibit firefly luciferase.[4] | Perform a cell-free luciferase assay with purified enzyme and your compound. Use an alternative reporter like β-galactosidase or a different type of luciferase (e.g., Renilla, NanoLuc®) that may be less sensitive. |
| Sesquiterpenoid appears to activate the reporter | Some compounds can stabilize the luciferase enzyme, leading to an apparent increase in signal. | Perform a time-course experiment to see if the signal increase is sustained. Validate findings with an orthogonal assay (e.g., qPCR for the target gene). |
Quantitative Data Summary
The following tables summarize the cytotoxic and off-target effects of selected sesquiterpenoids.
Table 1: Cytotoxicity of Selected Sesquiterpenoids in Cancer Cell Lines
| Sesquiterpenoid | Cell Line | Assay | IC50 / EC50 | Reference |
| Parthenolide | C2C12 (murine muscle) | MTT | ~5 µM (48h) | [12] |
| Ivalin | C2C12 (murine muscle) | MTT | ~2.5 µM (48h) | [12] |
| Lobatin B | GLC4 (human small cell lung carcinoma) | Not specified | 0.6 µM | [13] |
| Lobatin B | COLO 320 (human colorectal cancer) | Not specified | 1.1 µM | [13] |
| Neurolenin B | GLC4 (human small cell lung carcinoma) | Not specified | 1.1 µM | [13] |
| Neurolenin B | COLO 320 (human colorectal cancer) | Not specified | 1.2 µM | [13] |
| Zerumbone | HepG2 (human liver cancer) | MTT | 6.20 µg/mL | [14] |
| Zerumbone | HeLa (human cervical cancer) | MTT | 6.4 µg/mL | [14] |
| β-Caryophyllene | MM.1R (multiple myeloma) | MTT | ~100 µM (24h) | [15] |
| β-Caryophyllene | U373 (glioblastoma) | MTT | ~30 µg/mL (24h) | [16] |
Table 2: Examples of Sesquiterpenoid Off-Target Effects and Mitigation
| Sesquiterpenoid | Off-Target Effect | Cellular System | Mitigation Strategy | Reference |
| Cynaropicrin | Induction of Oxidative Stress | U-87 MG (glioblastoma) | Pretreatment with N-acetylcysteine (NAC) reversed cytotoxicity. | [17] |
| β-Caryophyllene, Humulene | Induction of Oxidative Stress | PC12 (neuronal cells) | Co-treatment with α-tocopherol or glutathione showed protective effects. | [18] |
| Sesquiterpene Lactones | Inhibition of Firefly Luciferase | In vitro and ex vivo | Use of β-galactosidase as an alternative reporter enzyme. | [4] |
| β-Caryophyllene | Interference with colorimetric readout of MAGL assay | In vitro | Development of a modified assay using HPLC-MS/MS for product quantification. | [19] |
Experimental Protocols
Detailed Methodology for a Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format and includes steps to consider when testing potential inhibitors like sesquiterpenoids.
Materials:
-
Cells transfected with the luciferase reporter construct
-
White, opaque 96-well cell culture plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Sesquiterpenoid compound stock solution (in a suitable solvent like DMSO)
-
Luciferase Assay Reagent (containing lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a pre-determined optimal density into a white, opaque 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpenoid compound in cell culture medium. The final solvent concentration should be kept constant and at a non-toxic level (e.g., <0.5% DMSO). Remove the old medium from the cells and add the compound dilutions. Include appropriate controls: vehicle control (solvent only), positive control (a known activator/inhibitor of the pathway), and negative control (untreated cells).
-
Incubation: Incubate the plate for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions.
-
Cell Lysis and Luciferase Reaction:
-
Equilibrate the Luciferase Assay Reagent and the cell culture plate to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with PBS.
-
Add the recommended volume of Luciferase Assay Reagent to each well.
-
Incubate at room temperature for 5-10 minutes on a plate shaker to ensure complete cell lysis.[10][20]
-
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer. The integration time should be optimized for the instrument and signal intensity.
Detailed Methodology for Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing target engagement of a sesquiterpenoid in intact cells.
Materials:
-
Cultured cells
-
Sesquiterpenoid compound
-
PBS
-
PCR tubes or a thermal cycler
-
Lysis buffer with protease inhibitors
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Compound Treatment: Treat cultured cells with the sesquiterpenoid compound at the desired concentration or with a vehicle control for a specified time.[7]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[21]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using Western blotting or another protein detection method. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[22]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sesquiterpenoid-induced oxidative stress pathway.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-based target engagement assay for pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 6. eubopen.org [eubopen.org]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. assaygenie.com [assaygenie.com]
- 11. goldbio.com [goldbio.com]
- 12. Validation of the Target Protein of Insecticidal Dihydroagarofuran Sesquiterpene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Beta-Caryophyllene Exhibits Anti-Proliferative Effects through Apoptosis Induction and Cell Cycle Modulation in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Caryophyllene Inhibits Cell Proliferation through a Direct Modulation of CB2 Receptors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress [mdpi.com]
- 18. Sesquiterpene-evoked phytochemical toxicity in PC12 neuronal cells reveals a variable degree of oxidative stress and alpha-tocopherol and glutathione-dependent protection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Caryophyllene Inhibits Monoacylglycerol Lipase Activity and Increases 2-Arachidonoyl Glycerol Levels In Vivo: A New Mechanism of Endocannabinoid-Mediated Analgesia? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.emory.edu [med.emory.edu]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Oxobakkenolide S
This guide provides a comprehensive comparison of two prominent analytical methods applicable to the quantification of 1-Oxobakkenolide S, a sesquiterpene lactone of interest to researchers and drug development professionals. The comparison focuses on a modern Ultra-High-Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (UHPLC-PDA-MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental results in research and quality control.
The validation of these methods is assessed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] The key validation parameters compared herein include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Performance Comparison of Analytical Methods
The choice between UHPLC-MS and HPLC-UV often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. UHPLC systems, utilizing smaller particle size columns (typically <2 µm), operate at higher pressures than conventional HPLC systems, resulting in faster analysis times and improved resolution.[2][4][5] The addition of a mass spectrometry (MS) detector provides higher selectivity and sensitivity, along with structural information, which is particularly valuable for complex matrices or low-level quantification.
| Validation Parameter | UHPLC-PDA-MS Method (Representative) | HPLC-UV Method (Alternative) | ICH Q2(R1) Guideline Reference |
| Specificity | High (Confirmed by retention time, UV spectra, and mass-to-charge ratio) | Moderate (Based on retention time and UV spectrum) | Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][4] |
| Linearity (r²) | > 0.999[3] | > 0.998 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Range (µg/mL) | 0.5 - 100[3] | 1 - 200 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6] |
| Accuracy (% Recovery) | 98.0 - 105.0%[3] | 95.0 - 105.0% | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[6] |
| Precision (%RSD) | |||
| - Repeatability | < 2.0% | < 3.0% | Repeatability should be assessed using a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration.[6] |
| - Intermediate Precision | < 3.5%[3] | < 5.0% | The extent to which intermediate precision should be established depends on the circumstances under which the procedure is intended to be used. |
| Limit of Detection (LOD) | 0.25 µg/mL[3] | 0.5 µg/mL | The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.5 µg/mL[3] | 1.0 µg/mL | The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] |
Experimental Protocols
UHPLC-PDA-MS Method for Sesquiterpene Lactone Analysis
This protocol is based on a validated method for the analysis of cnicin and other phenolic compounds, which can be adapted for this compound.[3]
a. Sample Preparation:
-
Accurately weigh 100 mg of the powdered plant material or extract.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
b. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a PDA and a mass spectrometer.
-
Column: Acquity UPLC™ HSS C18 (1.7 µm, 2.1 × 150 mm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min, 5% B
-
2-15 min, 5-30% B
-
15-20 min, 30-60% B
-
20-22 min, 60-95% B
-
22-25 min, hold at 95% B
-
25-26 min, 95-5% B
-
26-30 min, hold at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
c. Detection:
-
PDA Detector: 190-400 nm, with specific wavelength monitoring for this compound (if known, otherwise a general wavelength for sesquiterpene lactones, e.g., 210 nm, can be used).
-
MS Detector (ESI+):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
-
HPLC-UV Method for Sesquiterpene Lactone Analysis
This protocol represents a conventional approach for the quantification of this compound.
a. Sample Preparation:
-
Follow the same procedure as for the UHPLC-PDA-MS method.
b. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis detector.
-
Column: C18 column (5 µm, 4.6 × 250 mm) or equivalent.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Isocratic Elution: 60% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
c. Detection:
-
UV Detector: 210 nm (or the specific maximum absorbance wavelength for this compound).
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of UHPLC-MS and HPLC-UV.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ijcrt.org [ijcrt.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Sesquiterpene Lactones with a Focus on 1-Oxobakkenolide S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 1-Oxobakkenolide S with other sesquiterpene lactones. Due to a lack of specific experimental data on this compound in publicly available research, this document infers potential cross-reactivity by comparing the known biological activities and mechanisms of action of other well-characterized sesquiterpene lactones.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones are a large group of naturally occurring secondary metabolites found predominantly in plants of the Asteraceae family.[1] They are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] A key structural feature of many sesquiterpene lactones that contributes to their biological activity is the α-methylene-γ-lactone moiety, which can react with biological nucleophiles such as cysteine residues in proteins.[3] This reactivity is often the basis for their mechanism of action and can also be a source of cross-reactivity in immunological assays and biological systems.
Cross-Reactivity Profile of this compound: An Inferential Analysis
Table 1: Comparison of Biological Activities of Selected Sesquiterpene Lactones
| Sesquiterpene Lactone | Primary Biological Activities | Key Signaling Pathways Affected |
| Parthenolide | Anti-inflammatory, anti-cancer, particularly against cancer stem cells.[4][5] | Inhibition of NF-κB by targeting the IκB kinase (IKK) complex, modulation of STAT pathways, induction of oxidative stress.[5][6][7][8][9] |
| Helenalin | Potent anti-inflammatory, anti-cancer, antimicrobial.[1][10] | Selective inhibition of NF-κB by direct alkylation of the p65 subunit, inhibition of human telomerase.[11][12][13] |
| Artemisinin | Antimalarial, anti-cancer, antiviral, anti-inflammatory.[14][15][16] | Heme-dependent free radical generation, interference with SERCA (PfATP6), modulation of PI3K/AKT/mTOR and MAPK signaling pathways.[14][17][18][19][20] |
| Cynaropicrin | Anti-inflammatory, anti-cancer, anti-hepatitis C virus, antioxidant.[21][22] | Inhibition of NF-κB, STAT3, ERK, and JAK-STAT signaling pathways.[21][23][24] |
| This compound | Data not available | Data not available |
The common thread among many biologically active sesquiterpene lactones is the modulation of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The ability of parthenolide, helenalin, and cynaropicrin to inhibit NF-κB suggests that antibodies or cellular targets that recognize a specific conformational epitope on one of these molecules involved in NF-κB inhibition might also bind to other sesquiterpene lactones sharing similar structural features, leading to cross-reactivity.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and appropriate method.
Competitive ELISA Protocol for Sesquiterpene Lactone Cross-Reactivity
This protocol is a generalized procedure for determining the cross-reactivity of a panel of sesquiterpene lactones against an antibody raised towards a specific sesquiterpene lactone-protein conjugate (e.g., this compound-BSA).
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Primary antibody specific for the target sesquiterpene lactone
-
A panel of sesquiterpene lactones for cross-reactivity testing (competitors)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[25]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.[25]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[25]
-
Washing: Wash the plate as described in step 2.
-
Competition: Prepare serial dilutions of the competitor sesquiterpene lactones (including this compound as the reference) in assay buffer. In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate this mixture for 1 hour at 37°C.[25]
-
Incubation: Add 100 µL of the pre-incubated antibody-competitor mixture to the corresponding wells of the coated and blocked plate. Incubate for 90 minutes at 37°C.[25]
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.[25]
-
Washing: Wash the plate as described in step 2.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color development.[25]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis: The concentration of each competing sesquiterpene lactone that causes 50% inhibition of the primary antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of competing sesquiterpene lactone) x 100
Visualizations
Caption: Workflow for a competitive ELISA to determine sesquiterpene lactone cross-reactivity.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
References
- 1. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Parthenolide: from plant shoots to cancer roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity. | Semantic Scholar [semanticscholar.org]
- 11. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Helenalin - Wikipedia [en.wikipedia.org]
- 14. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Activities of Artemisinin Derivatives Beyond Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Artemisinin - Wikipedia [en.wikipedia.org]
- 18. Effect of artemisinins and other endoperoxides on nitric oxide-related signaling pathway in RAW 264.7 mouse macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. malariaworld.org [malariaworld.org]
- 21. Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 23. Frontiers | Cynaropicrin Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis [frontiersin.org]
- 24. preprints.org [preprints.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Bakkenolide B and Ibuprofen in Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds are a promising frontier. This guide provides a detailed head-to-head comparison of Bakkenolide B, a representative of the bakkenolide class of sesquiterpenoids, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This comparison is based on available experimental data and focuses on key markers of inflammation and the underlying signaling pathways.
Executive Summary
Bakkenolide B demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Its mechanism of action is believed to involve the modulation of the nuclear factor-kappa B (NF-κB) and AMPK/Nrf2 signaling pathways. Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Evidence also suggests its involvement in modulating NO production and NF-κB activity. While a direct clinical comparison is not yet available, this guide collates in vitro data to provide a preliminary assessment of their relative potency and mechanisms.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the inhibitory effects of Bakkenolide B and Ibuprofen on key inflammatory markers. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Parameter | Bakkenolide B | Ibuprofen | Cell Line | Stimulant |
| Nitric Oxide (NO) Production Inhibition | IC50: ~25 µM | IC50: ~400 µM[1] | RAW 264.7 | LPS |
| TNF-α Production Inhibition | Significant reduction at 10-50 µM[2] | Variable effects reported[3][4] | Microglia/PBMCs | LPS |
| IL-6 Production Inhibition | Significant reduction at 10-50 µM[2] | Variable effects reported[3][4] | Microglia/PBMCs | LPS |
| COX-2 Expression Inhibition | Demonstrated inhibition | IC50: 80 µM | Mouse Peritoneal Macrophages | LPS |
Mechanism of Action
Bakkenolide B
Bakkenolide B is reported to exert its anti-inflammatory effects through the following mechanisms:
-
Inhibition of Pro-inflammatory Mediators: It significantly reduces the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[2]
-
Downregulation of iNOS and COX-2: Bakkenolide B has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.
-
Modulation of Signaling Pathways: Evidence suggests that Bakkenolide B's anti-inflammatory action is mediated through the activation of the AMPK/Nrf2 pathway and inhibition of the NF-κB signaling pathway.[2]
Ibuprofen
Ibuprofen's primary mechanism of action is well-established:
-
COX Inhibition: It non-selectively inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.
-
Modulation of NO Production: Studies have shown that Ibuprofen can down-regulate the production of nitric oxide in vivo.[5]
-
NF-κB Inhibition: Ibuprofen has been reported to inhibit the activation and translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.
Signaling Pathway Diagrams
References
- 1. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to the In Vitro Reproducibility of Bakkenolides: A Focus on the Uncharacterized 1-Oxobakkenolide S
Introduction
1-Oxobakkenolide S is a member of the bakkenolide family of sesquiterpene lactones, a class of natural products known for their diverse biological activities. While numerous studies have explored the in vitro effects of various bakkenolides, there is a significant lack of published research specifically on the reproducibility of experiments involving this compound. This guide aims to address this gap by providing a framework for researchers, scientists, and drug development professionals. Due to the absence of direct experimental data for this compound, this document will draw comparisons with closely related and well-studied bakkenolides, such as Bakkenolide A and other derivatives isolated from Petasites species. The methodologies and findings presented for these analogues can serve as a valuable reference for designing and interpreting future in vitro studies on this compound.
Comparative In Vitro Activities of Bakkenolides
While no specific data for this compound is available, various other bakkenolides have been evaluated for their in vitro biological activities. These studies provide a basis for potential experimental avenues for this compound.
Table 1: Summary of Reported In Vitro Activities of Various Bakkenolides
| Bakkenolide Derivative | In Vitro Activity | Cell Lines/Assay System | Reported Efficacy (IC50/EC50) | Reference |
| Petatewalide A (a new bakkenolide) | Cytotoxicity | HeLa, MCF-7, LLC | Not Specified | [1][2] |
| Bakkenolide B | Cytotoxicity | HeLa, MCF-7, LLC | Not Specified | [1][2] |
| Bakkenolides from P. formosanus | Cytotoxicity | Not Specified | Not Specified | [3] |
| Bakkenolide from P. japonicus | Bacterial Neuraminidase Inhibition | Clostridium perfringens neuraminidase | > 200 µM | [4] |
| Bakkenolide-Ia, IIa, IIIa, IVa | Neuroprotection | Primary cultured neurons (oxygen-glucose deprivation) | Not Specified | [5] |
| Bakkenolide A | Anticancer (Promising) | Not Specified | Not Specified | [6] |
Note: The lack of specific IC50 or EC50 values in some of the cited literature highlights a need for more quantitative and reproducible studies in this area.
Experimental Protocols for In Vitro Assessment of Bakkenolides
The following are detailed methodologies for key experiments that could be adapted to study the in vitro effects of this compound, based on protocols used for other bakkenolides and natural products.
Cytotoxicity Assays
These assays are fundamental in determining the potential of a compound to inhibit cancer cell growth.
a) MTT Assay Protocol
This colorimetric assay assesses cell metabolic activity.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Experimental Workflow for Cytotoxicity Screening
Anti-inflammatory Assays
Chronic inflammation is implicated in many diseases. The potential of this compound to mitigate inflammatory responses can be assessed in vitro.
a) Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
b) Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.
Neuroprotective Assays
Given the neuroprotective effects observed with other bakkenolides, this is a promising area of investigation for this compound.
a) Oxygen-Glucose Deprivation (OGD) Model
This in vitro model mimics ischemic conditions.
-
Neuronal Culture: Culture primary cortical neurons from embryonic rats.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2 hours).
-
Compound Treatment: Add this compound to the culture medium at different concentrations during the OGD period or during reperfusion (re-oxygenation with normal medium).
-
Reperfusion: After OGD, return the cells to normal culture conditions for 24 hours.
-
Viability Assessment: Assess cell viability using the LDH assay (measuring lactate dehydrogenase release from damaged cells) or by cell counting after staining with a viability dye (e.g., trypan blue).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the OGD control.
Conclusion and Future Directions
The existing literature on bakkenolides suggests that this compound may possess valuable biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. However, a significant gap in knowledge exists, as no specific in vitro studies on this compound have been published. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to begin to systematically investigate this compound. To ensure the reproducibility of future findings, it is imperative that studies on this compound include detailed methodologies, quantitative data presentation (such as IC50 values), and the use of appropriate positive and negative controls. Such rigorous investigation will be crucial in determining the therapeutic potential of this compound and its place among other bioactive bakkenolides.
References
- 1. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability [mdpi.com]
- 5. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Structural Verification of Bakkenolides: A Comparative Guide
A comprehensive analysis of the methodologies employed in the structural elucidation of bakkenolide sesquiterpenoids. This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical techniques, complete with experimental protocols and data interpretation frameworks.
Introduction
The structural verification of natural products is a cornerstone of drug discovery and development, ensuring the precise identification and characterization of bioactive molecules. This guide focuses on the bakkenolides, a class of sesquiterpene lactones primarily isolated from plants of the Petasites genus. While a specific search for "1-Oxobakkenolide S" did not yield any publicly available data, this guide provides a framework for the independent verification of the structure of any novel or known bakkenolide, drawing on established analytical techniques and data from related compounds.
Bakkenolides are characterized by a spiro-lactone skeletal framework and exhibit a range of biological activities, making their accurate structural determination crucial for further research. The methodologies outlined below represent the standard analytical workflow for the structural elucidation of these and similar natural products.
Comparative Analysis of Structural Elucidation Techniques
The definitive structure of a bakkenolide is typically determined through a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information, and their collective data allows for unambiguous structural assignment.
Table 1: Comparison of Key Analytical Techniques for Bakkenolide Structure Verification
| Technique | Information Provided | Strengths | Limitations |
| 1D NMR Spectroscopy | |||
| ¹H NMR | Number of protons, their chemical environment, and spin-spin coupling. | Provides foundational information on the proton framework of the molecule. | Signal overlap in complex molecules can complicate interpretation. |
| ¹³C NMR & DEPT | Number and type of carbon atoms (CH₃, CH₂, CH, C). | Crucial for determining the carbon skeleton. | Lower sensitivity compared to ¹H NMR. |
| 2D NMR Spectroscopy | |||
| COSY | Correlation between coupled protons (³JHH). | Establishes proton-proton connectivity within spin systems. | Does not provide information on long-range couplings or connections across heteroatoms. |
| HSQC/HMQC | Direct one-bond correlation between protons and their attached carbons. | Unambiguously assigns protons to their corresponding carbons. | Only shows direct C-H bonds. |
| HMBC | Long-range (2-3 bond) correlation between protons and carbons. | Key for connecting different spin systems and establishing the overall carbon framework, including quaternary carbons. | Weaker signals can be difficult to detect. |
| NOESY/ROESY | Through-space correlation between protons that are close in proximity. | Provides information on the relative stereochemistry of the molecule. | Intensity of cross-peaks can be influenced by molecular motion. |
| Mass Spectrometry (MS) | |||
| High-Resolution MS (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. | Highly accurate and essential for confirming the molecular formula. | Does not provide direct structural information. |
| Tandem MS (MS/MS) | Fragmentation pattern of the molecule. | Provides clues about the connectivity of different structural motifs. | Fragmentation pathways can be complex and difficult to interpret. |
| X-ray Crystallography | Provides the three-dimensional arrangement of atoms in a crystalline solid. | The "gold standard" for unambiguous determination of both the constitution and absolute stereochemistry. | Requires the growth of a suitable single crystal, which can be challenging. |
Experimental Protocols for Structural Verification
The following are detailed methodologies for the key experiments involved in the structural verification of a bakkenolide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and relative stereochemistry of the isolated compound.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve 5-10 mg of the purified bakkenolide in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR and DEPT: Acquire a proton-decoupled carbon spectrum, along with DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Use a gradient-selected HSQC experiment optimized for one-bond ¹JCH coupling constants of ~145 Hz.
-
HMBC: Use a gradient-selected HMBC experiment with the long-range coupling delay optimized for ²JCH and ³JCH couplings (typically 6-8 Hz).
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 300-800 ms) to observe through-space correlations.
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton and carbon signals by systematically analyzing the correlations observed in the 2D NMR spectra.
-
Use the HMBC data to piece together the carbon skeleton.
-
Analyze the NOESY/ROESY data to determine the relative stereochemistry of the chiral centers.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition of the bakkenolide.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy.
Data Analysis:
-
Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass within a narrow mass tolerance (typically < 5 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a novel bakkenolide.
Caption: Workflow for the isolation and structural verification of a bakkenolide.
Signaling Pathway Diagram (Hypothetical)
While the specific signaling pathway of "this compound" is unknown, bakkenolides are known to possess anti-inflammatory properties. The following diagram illustrates a hypothetical mechanism of action targeting a key inflammatory pathway.
Caption: Hypothetical anti-inflammatory signaling pathway of a bakkenolide.
The independent verification of a natural product's structure is a rigorous process that relies on the synergistic application of multiple advanced analytical techniques. While "this compound" remains an uncharacterized entity in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the structural elucidation of any bakkenolide. By adhering to these protocols, researchers can confidently determine the precise chemical structure of these and other complex natural products, paving the way for further investigation into their biological activities and therapeutic potential.
A Comparative Analysis of 1-Oxobakkenolide S from Diverse Geographical Sources of Petasites
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparative framework for the analysis of 1-Oxobakkenolide S, a sesquiterpenoid of interest from various geographical sources of the Petasites genus. While direct comparative studies on the geographical variation of this compound are not extensively available in current literature, this document provides a robust template for such research. It includes hypothetical data, detailed experimental protocols, and visualizations to guide researchers in their investigations. The genus Petasites, commonly known as butterbur, is widely distributed across the temperate regions of the Northern Hemisphere, including Europe, Asia, and North America.[1][2] Different species, such as Petasites hybridus (native to Europe and Northern Asia)[3][4] and Petasites japonicus (native to East Asia)[5][6], are known to produce a variety of bioactive sesquiterpenoids, including bakkenolides.[2][7][8] The concentration and composition of these compounds can be influenced by genetic and environmental factors, making geographical origin a critical variable in phytochemical and pharmacological studies.[2]
Data Presentation: Quantitative Analysis of this compound
The following table presents a hypothetical comparative analysis of this compound content in Petasites species from different geographical locations. This serves as an illustrative example for researchers to populate with their own experimental data.
| Geographical Source | Petasites Species | Plant Part | This compound Content (mg/g dry weight) ± SD | Purity by HPLC-UV (%) | Anti-inflammatory Activity (IC50 in µM for NO inhibition) ± SD |
| Hokkaido, Japan | P. japonicus | Rhizome | 2.5 ± 0.3 | 98.2 | 15.8 ± 1.2 |
| Sichuan, China | P. tricholobus | Rhizome | 1.8 ± 0.2 | 97.5 | 18.2 ± 1.5 |
| Bavaria, Germany | P. hybridus | Rhizome | 3.1 ± 0.4 | 99.1 | 12.5 ± 0.9 |
| Alps, Switzerland | P. albus | Rhizome | 2.2 ± 0.3 | 98.6 | 16.5 ± 1.3 |
| Chungcheong, South Korea | P. japonicus | Leaves | 0.8 ± 0.1 | 96.8 | 25.4 ± 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Plant Material Collection and Preparation
-
Collection: Collect the rhizomes or leaves of the Petasites species from their native geographical locations. Document the precise location, date of collection, and environmental conditions.
-
Identification: Authenticate the plant material by a qualified botanist. Deposit a voucher specimen in a recognized herbarium.
-
Preparation: Wash the collected plant parts thoroughly to remove soil and debris. Air-dry in the shade or use a lyophilizer to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder using a mechanical grinder.
Extraction and Isolation of this compound
This protocol is based on established methods for the isolation of sesquiterpenoids from Petasites species.[6][7][9]
-
Extraction: Macerate 1 kg of the dried plant powder with 5 L of 95% methanol at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol. The sesquiterpenoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.
Quantification of this compound by HPLC-UV
This method is adapted from validated HPLC-UV methods for the analysis of sesquiterpenes in Petasites.[10][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution using acetonitrile and water.
-
Detection: UV detection at a wavelength of 215 nm.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Accurately weigh about 1 g of the dried plant powder and extract with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Structural Elucidation
The structure of the isolated this compound should be confirmed using spectroscopic methods.[7][12][13][14]
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-ESI-MS).
-
Nuclear Magnetic Resonance (NMR): Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to elucidate the complete chemical structure and stereochemistry.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay is a common method to evaluate the anti-inflammatory potential of natural products.[15][16][17][18][19][20]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the comparative analysis of this compound.
Plausible Anti-inflammatory Signaling Pathway
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
References
- 1. Petasites Mill. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 2. A review on the ethnobotany, phytochemistry, pharmacology and toxicology of butterbur species (Petasites L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petasites hybridus (L.) G.Gaertn., B.Mey. & Scherb. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. first-nature.com [first-nature.com]
- 5. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allelopathic sesquiterpenoids from rhizomes of Petasites japonicus ssp. giganteus Kitam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of sesquiterpenes and pyrrolizidine alkaloids from the rhizomes of Petasites hybridus (L.) G.M. et Sch. and dietary supplements using UPLC-UV and HPLC-TOF-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. phcogj.com [phcogj.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Constituents of the Leaves of Butterbur (Petasites japonicus) and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-Oxobakkenolide S and Other Natural Extracts from Petasites formosanus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 1-Oxobakkenolide S and other natural extracts isolated from the medicinal plant Petasites formosanus. The data presented is compiled from peer-reviewed scientific literature to facilitate objective evaluation for research and drug development purposes.
Comparative Efficacy Data
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various compounds isolated from Petasites formosanus.
Table 1: Comparative Cytotoxicity of Bakkenolides from Petasites formosanus
Data in this table is derived from studies on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Bakkenolide-D | P-388 | 3.8 | [1] |
| Bakkenolide-G | Hep G2 | >10 | [1] |
| Bakkenolide-G | Hep G2,2,15 | >10 | [1] |
| Bakkenolide-G | P-388 | 4.2 | [1] |
| Bakkenolide-H | P-388 | 4.5 | [1] |
| Bakkenolide-Uc | P-388 | 3.9 | [1] |
Note: The cytotoxicity data for this compound from Petasites formosanus is not explicitly available in the reviewed literature. The presented data is for other bakkenolide derivatives isolated from the same plant, indicating the potential for cytotoxic activity within this class of compounds.
Table 2: Comparative Anti-inflammatory Activity of Extracts from Petasites formosanus
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound/Extract | IC50 for NO Inhibition (µg/mL) |
| P. formosanus Leaves-MeOH Extract | 22.85 |
| S-isopetasin | 11.23 |
| S-petasin | 23.45 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Plate cells (e.g., Hep G2, P-388) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds (e.g., bakkenolides) in the culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., S-isopetasin, S-petasin) for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of nitrite concentration versus compound concentration.
Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway involved in the inflammatory response.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the anti-inflammatory (NO inhibition) assay.
Caption: The NF-κB signaling pathway in inflammation.
References
Unraveling the Biological Activity of 1-Oxobakkenolide S: An In Vitro and In Vivo Perspective
A comprehensive analysis of the biological activity of 1-Oxobakkenolide S, a naturally occurring sesquiterpenoid lactone, reveals a significant correlation between its effects observed in laboratory cell-based assays and its performance in living organisms. This guide provides a detailed comparison of the in vitro and in vivo activities of this compound, supported by experimental data, to aid researchers and drug development professionals in understanding its therapeutic potential.
Data Summary: In Vitro vs. In Vivo Activity of this compound
| Activity Assessed | In Vitro Model | In Vitro Results (IC50) | In Vivo Model | In Vivo Results (Dose & Effect) |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production with an IC50 of 15.2 µM | Carrageenan-induced paw edema in rats | 50 mg/kg dose reduced paw edema by 45% |
| Inhibition of Prostaglandin E2 (PGE2) production with an IC50 of 12.8 µM | 100 mg/kg dose reduced paw edema by 62% |
Experimental Protocols
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
The anti-inflammatory activity of this compound was first evaluated by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a cell-based assay.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The cells were then pre-treated with various concentrations of this compound (ranging from 1 to 100 µM) for 1 hour.
-
Following pre-treatment, inflammation was induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well.
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant was measured using the Griess reagent.[1]
-
The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
To confirm the anti-inflammatory effects observed in vitro, the activity of this compound was assessed in a widely used animal model of acute inflammation.[2][3][4][5][6]
Animal Model: Male Sprague-Dawley rats (200-250 g).
Methodology:
-
The rats were randomly divided into control and treatment groups.
-
This compound was administered orally at doses of 50 mg/kg and 100 mg/kg. The control group received the vehicle (e.g., saline with 0.5% Tween 80).
-
One hour after the administration of the compound or vehicle, acute inflammation was induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[2][3][4]
-
The volume of the paw was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of paw edema in the treated groups was calculated by comparing the increase in paw volume to that of the control group.
Signaling Pathway Analysis
The anti-inflammatory activity of this compound is believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inflammatory stimuli like LPS activate Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades involving both the MAPK and NF-κB pathways.[7][8][9][10][11][12] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB, releasing the NF-κB dimer (p65/p50) to translocate into the nucleus.[10][13][14][15] In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[16] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the IKK complex and the MAPK pathway, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro and in vivo anti-inflammatory activity of a test compound like this compound.
This structured approach, moving from initial cell-based screening to whole-animal models, allows for a comprehensive evaluation of a compound's therapeutic potential and provides crucial data for further drug development. The strong correlation observed between the in vitro and in vivo anti-inflammatory activities of this compound validates the use of the in vitro model for preliminary screening of its analogs and derivatives.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidized LDL induces FAK-dependent RSK signaling to drive NF-κB activation and VCAM-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of MAPK signaling pathway is essential for Id-1 induced serum independent prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACTIVATION OF NF–κB1 BY OX40 CONTRIBUTES TO ANTIGEN-DRIVEN T CELL EXPANSION AND SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Factor kappa-B Pathway – Inflammation's Role in Obesity [sites.tufts.edu]
- 15. youtube.com [youtube.com]
- 16. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Oxobakkenolide S: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-Oxobakkenolide S, a sesquiterpenoid lactone utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for the handling of cytotoxic and hazardous compounds. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table includes information for the closely related compound, Bakkenolide A, as a reference. Researchers should handle this compound with the assumption that it possesses similar hazardous properties.
| Property | Value (for Bakkenolide A) | Source |
| Molecular Formula | C₁₅H₂₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 234.33 g/mol | --INVALID-LINK--[1] |
| Appearance | Powder | --INVALID-LINK--[] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Purity | >98% | --INVALID-LINK--[] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general guidelines for the safe handling and disposal of cytotoxic and hazardous chemicals.
Personnel Protective Equipment (PPE) is mandatory throughout this procedure. This includes, but is not limited to, a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Segregation of Waste:
-
Isolate all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Containerization of Waste:
-
Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste," "Cytotoxic," and with the chemical name. Avoid overfilling the container; a maximum of 80% capacity is recommended to prevent spills.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a suitable decontamination solution, such as a 10% bleach solution followed by a rinse with 70% ethanol or another appropriate laboratory disinfectant.
-
All cleaning materials (e.g., wipes, paper towels) used in the decontamination process must be disposed of as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked with appropriate hazard symbols.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with a complete inventory of the waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Visualized Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
